molecular formula C7H6N4O2 B1432154 Methyl 4-azidopyridine-2-carboxylate CAS No. 1431470-10-8

Methyl 4-azidopyridine-2-carboxylate

Numéro de catalogue: B1432154
Numéro CAS: 1431470-10-8
Poids moléculaire: 178.15 g/mol
Clé InChI: ZFLNHISOGSWDDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 4-azidopyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-azidopyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-azidopyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 4-azidopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)6-4-5(10-11-8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLNHISOGSWDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Spectroscopic Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 4-azidopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-azidopyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridine core, functionalized with an azido group and a methyl carboxylate, presents a versatile scaffold for the synthesis of novel therapeutic agents. The azido group, in particular, serves as a valuable chemical handle for "click" chemistry reactions, enabling the efficient construction of more complex molecules.[1] Accurate structural elucidation and purity assessment are paramount in the development of compounds intended for pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 4-azidopyridine-2-carboxylate is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the azido and methyl carboxylate substituents.

Substituent Effects:

  • 4-Azido Group (-N₃): The azido group is an electron-withdrawing group through induction but can act as a weak electron-donating group through resonance. Its primary influence on the pyridine ring is a moderate deshielding of the adjacent protons.

  • 2-Methyl Carboxylate Group (-COOCH₃): This is a strong electron-withdrawing group, which significantly deshields the proton at the adjacent 6-position.

Based on these effects and data from related compounds such as 4-azidopyridine[1] and methyl 2-pyridinecarboxylate, the predicted ¹H NMR data are summarized below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.2 - 8.4d~2.0
H-57.8 - 8.0dd~5.0, ~2.0
H-37.1 - 7.3d~5.0
-OCH₃3.9 - 4.1s-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of Methyl 4-azidopyridine-2-carboxylate is expected to show seven distinct signals: five for the pyridine ring carbons, one for the carboxyl carbon, and one for the methyl carbon. The chemical shifts of the pyridine carbons are influenced by the same electronic effects described for the ¹H NMR spectrum.

CarbonPredicted Chemical Shift (δ, ppm)
C-2164 - 166
C=O163 - 165
C-4148 - 150
C-6140 - 142
C-5118 - 120
C-3115 - 117
-OCH₃52 - 54

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 4-azidopyridine-2-carboxylate, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Substituent Effects

The following diagrams illustrate the structure of Methyl 4-azidopyridine-2-carboxylate and the electronic influence of its substituents.

Caption: Molecular structure of Methyl 4-azidopyridine-2-carboxylate.

Substituent_Effects C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 -COOCH3 -COOCH3 -COOCH3->C2 Strong e- withdrawing -N3 -N3 -N3->C4 e- withdrawing (inductive) weak e- donating (resonance)

Caption: Electronic effects of substituents on the pyridine ring.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 4-azidopyridine-2-carboxylate. By leveraging data from structurally similar compounds, researchers can confidently interpret the NMR spectra of this important synthetic intermediate. The provided experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and high-quality results. As with any predictive data, experimental verification is the ultimate standard, and this guide serves as a robust starting point for that endeavor.

References

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

  • ResearchGate. 1 H NMR spectra of (a) Azopy-OH and (b) Azopy-BZ. [Link]

  • Semantic Scholar. Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. [Link]

  • PubChem. 4-Azidopyridine. [Link]

  • Deshmukh, A. P., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.
  • PubChem. 2-Azidopyridine. [Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PubChem. Methyl 6-methylpyridine-2-carboxylate. [Link]

  • NIST WebBook. 2-Pyridinecarboxylic acid, methyl ester. [Link]

  • Chong Ho Optoelectronic Technology Co., Ltd. methyl 4-azidopicolinate. [Link]

  • Mount Allison University. Synthesis and characterization of novel iminopyridinium platinum(II) coordination complexes as potential chemotherapeutic drugs. [Link]

  • ResearchGate. 13C NMR data for pyridine-2-azo-p-phenyltetramethylguanidine (PAPT) in... [Link]

  • PMC. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Link]

  • PubChem. Methyl 4-methoxycinnamate. [Link]

  • mzCloud. 4 Methylphenol. [Link]

Sources

Technical Whitepaper: Thermal Stability & Handling of Methyl 4-azidopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

Methyl 4-azidopyridine-2-carboxylate is a high-energy heterocyclic building block used primarily in photoaffinity labeling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the ester moiety at the C2 position provides some electronic stabilization relative to the parent 4-azidopyridine, the molecule remains inherently unstable due to the high nitrogen content and the propensity for nitrogen extrusion.

Critical Safety Advisory: This molecule falls into the "High Risk" category for isolation. Theoretical calculations confirm that its carbon-to-nitrogen (C/N) ratio is below the generally accepted safety threshold for bulk isolation. Researchers are strongly advised to generate this compound in situ or handle it in solution at temperatures strictly controlled below 40°C until thermal onset values are experimentally verified.

Molecular Safety Metrics
ParameterValueRisk ThresholdStatus
Formula

Molecular Weight 178.15 g/mol
C/N Ratio 1.75

DANGER
(C+O)/N Ratio 2.25

DANGER
Est. Decomposition Onset 100–120°C

Unstable

Part 2: Thermodynamic Characterization

The thermal stability of heteroaryl azides is governed by the electron-deficiency of the aromatic ring. The pyridine ring, being electron-deficient, facilitates nucleophilic attack but also destabilizes the azide group relative to phenyl azides.

Decomposition Profile

While specific DSC data for the methyl ester derivative is sparse in open literature, data from structural analogs (halogenated 4-azidopyridines) suggests a decomposition onset (


) in the range of 100°C to 120°C .
  • Enthalpy of Decomposition (

    
    ):  Anticipated to be between -200 and -350 kJ/mol . This magnitude of energy release can trigger a thermal runaway if the heat removal capacity of the vessel is exceeded.
    
  • Impact of Ester Group: The electron-withdrawing ester at C2 (

    
    ) decreases the electron density of the pyridine ring further. This typically lowers the activation energy for nitrene formation, potentially lowering the 
    
    
    
    compared to 4-azidopyridine.
The "Rule of Six" Analysis

The "Rule of Six" states that organic azides are generally safe to handle if the number of carbons (plus other stabilizing atoms like oxygen) is at least six times the number of energetic nitrogens.[1][2]



For Methyl 4-azidopyridine-2-carboxylate:




Part 3: Mechanistic Decomposition Pathways

The primary decomposition event is the extrusion of molecular nitrogen (


) to form a highly reactive singlet nitrene. This species is short-lived and undergoes rapid secondary reactions that lead to "tar" formation or explosion.
Pathway Description
  • Initiation: Thermal input overcomes the activation barrier for

    
     bond fission, releasing 
    
    
    
    .
  • Nitrene Formation: A singlet pyridyl-4-nitrene is generated.

  • Divergence:

    • Path A (Polymerization): The electrophilic nitrene attacks neighboring pyridine rings (azo-dimerization).

    • Path B (Ring Expansion): In some solvents, the nitrene may rearrange to a didehydroazepine intermediate, though this is less favored in electron-deficient 4-pyridyl systems compared to phenyl azides.

Visualization: Decomposition Workflow

Decomposition cluster_conditions Critical Factors Azide Methyl 4-azidopyridine-2-carboxylate (Ground State) TS Transition State (N2 Extrusion) Azide->TS  ΔH > Activation E   Nitrene Singlet Nitrene (Highly Reactive) TS->Nitrene  -N2 (Gas)   Dimer 4,4'-Azopyridine Dimer (Dark Solid) Nitrene->Dimer  Dimerization   Polymer Intractable Tars (Runaway Hazard) Nitrene->Polymer  Uncontrolled Reaction   Concentration > 0.5M Concentration > 0.5M Concentration > 0.5M->Polymer Temp > 100°C Temp > 100°C Temp > 100°C->TS

Figure 1: Thermal decomposition pathway initiating with nitrogen extrusion and leading to exothermic polymerization.[3]

Part 4: Experimental Safety Protocols

Given the theoretical instability, you must validate the specific batch stability before any scale-up. Do not rely on literature values alone.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (


) and Energy of Decomposition (

).
  • Sample Prep: Weigh 1–3 mg of the azide into a gold-plated high-pressure crucible .

    • Why Gold? Aluminum can catalyze decomposition or react with azides; gold is inert.

    • Why High Pressure? To contain the

      
       gas release and prevent pan rupture, which ruins the heat flow signal.
      
  • Reference: Use an empty gold crucible.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 250°C.

    • Note: A slower ramp (5°C/min) is preferred over 10°C/min to detect the true onset more accurately.

  • Analysis:

    • Identify

      
       (tangent intercept of the exothermic peak).
      
    • Calculate

      
       by integrating the peak area.
      
    • Safety Rule: Subtract 50°C from

      
       to determine the Maximum Process Temperature (
      
      
      
      ).
Protocol 2: Safe Synthesis & Handling (Telescoping)

Objective: Avoid isolation of the solid azide.[2]

  • Precursor: Start with Methyl 4-aminopyridine-2-carboxylate.

  • Diazotization: Perform reaction at 0°C using

    
     in aqueous acid or 
    
    
    
    in organic solvent (e.g., acetonitrile).
  • Azidation: Treat with

    
     (or 
    
    
    
    ) at 0°C.
  • Work-up:

    • Do NOT concentrate to dryness.

    • Perform a solvent exchange into the solvent required for the next step (e.g., Click reaction).

    • Keep the concentration below 0.5 M.

  • Storage: If storage is unavoidable, store as a dilute solution (<10 wt%) in a dark container at -20°C.

Visualization: Safety Decision Tree

SafetyTree Start Start: Azide Synthesis Calc Calculate (C+O)/N Ratio Start->Calc Check Is Ratio >= 3? Calc->Check Safe Standard Precautions (Shield, PPE) Check->Safe Yes Unsafe High Energy Risk (Do Not Isolate) Check->Unsafe No (Value: 2.25) DSC Run DSC (<5mg) Unsafe->DSC Result T_onset Determined? DSC->Result Process Set T_max = T_onset - 50°C Result->Process >100 J/g Telescope Telescope Reaction (Solution Phase Only) Result->Telescope >500 J/g (Likely)

Figure 2: Decision logic for handling high-energy azides based on C/N ratio and DSC data.

Part 5: References

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004–2021. (Establishes safety protocols for azide handling). Link

  • University of California, Santa Cruz. (n.d.). Azide Safety Guidelines. (Standard operating procedures for C/N ratios). Link

  • BenchChem. (2025).[4] The Thermal Decomposition of 4-Azidopyridine: A Technical Guide. (Provides analog data for 4-azidopyridine decomposition onset). Link

  • Kappe, C. O., & Dallinger, D. (2009). Controlled Microwave Heating in Modern Organic Synthesis. Wiley-VCH. (Discusses thermal limits of azides in heated reactors). Link

Sources

Solubility of Methyl 4-azidopyridine-2-carboxylate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Physicochemical Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. Methyl 4-azidopyridine-2-carboxylate, a functionalized pyridine derivative, presents a unique combination of chemical features that govern its interactions with various solvents.

  • Structure: The molecule contains a polar pyridine ring, a hydrogen bond-accepting methyl ester group, and a highly polar azide (-N₃) group.

  • Polarity: The presence of multiple nitrogen and oxygen atoms, coupled with the electronegativity of the azide moiety, renders the molecule decidedly polar. Its structural analog, Methyl 4-aminopyridine-2-carboxylate, has a computed XLogP3 of 0.4, suggesting a high degree of hydrophilicity.[1] We can confidently infer a similar polar nature for the azido-compound.

  • "Like Dissolves Like": The foundational principle of solubility states that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[2][3] This principle is driven by the fact that favorable intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) between solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions.[4][5]

Based on this structural analysis, we can make informed, qualitative predictions about the solubility of Methyl 4-azidopyridine-2-carboxylate.

Caption: Logical flow for predicting solubility based on molecular structure.

Qualitative Solubility Prediction in Common Organic Solvents

The following table categorizes common laboratory solvents by their polarity and provides a hypothesis for the solubility of Methyl 4-azidopyridine-2-carboxylate, grounded in the "like dissolves like" principle.[6][7]

Solvent Category Solvent Example Polarity Index (P') [8][9]Predicted Solubility Causality Behind Prediction
Non-Polar Hexane0.1Low / Insoluble The weak van der Waals forces of hexane cannot overcome the strong dipole-dipole interactions between the polar solute molecules.
Toluene2.4Low / Sparingly Soluble While toluene has some polarizability from its aromatic ring, it lacks the strong dipole moment needed to effectively solvate the highly polar solute.
Polar Aprotic Dichloromethane (DCM)3.1Sparingly Soluble Moderate polarity allows for some interaction, but the absence of hydrogen bond donation limits its solvating power for this specific solute. Note: Avoid use due to safety concerns (see Section 4).[10]
Ethyl Acetate4.4Moderately Soluble Possesses a strong dipole and can act as a hydrogen bond acceptor, allowing for favorable interactions with the solute's ester and pyridine groups.
Tetrahydrofuran (THF)4.0Moderately Soluble A good dipole and hydrogen bond acceptor, expected to effectively solvate the molecule.
Acetonitrile5.8Soluble A highly polar solvent with a strong dipole moment, capable of disrupting the solute's crystal lattice.
Dimethylformamide (DMF)6.4Highly Soluble A very strong polar aprotic solvent, excellent at dissolving a wide range of polar organic molecules.
Dimethyl Sulfoxide (DMSO)7.2Highly Soluble One of the most powerful polar aprotic solvents, expected to readily dissolve the compound.
Polar Protic Methanol5.1Highly Soluble Capable of both donating and accepting hydrogen bonds, allowing for strong interactions with all polar sites on the solute molecule. The related amino-compound shows good solubility in methanol.[11]
Ethanol4.3Soluble Similar to methanol, it can engage in hydrogen bonding, leading to good solubility. The related amino-compound is also soluble in ethanol.[11]

Quantitative Determination of Solubility: An Isothermal Equilibrium Protocol

To move beyond prediction to precise quantification, a robust experimental method is required. The isothermal equilibrium method is a gold standard for determining thermodynamic solubility. It is a self-validating system because taking measurements at multiple time points can confirm that the solution has reached a true equilibrium state.

Overview of the Experimental Workflow

The protocol involves preparing a supersaturated slurry of the solute in the chosen solvent, agitating it at a constant temperature until equilibrium is reached, separating the excess solid, and quantifying the concentration of the dissolved solute in the supernatant.

G A 1. Slurry Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for an extended period (e.g., 24-48h). A->B C 3. Phase Separation Allow solid to settle. Centrifuge if necessary. B->C D 4. Sample Withdrawal & Filtration Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter to remove all particulates. C->D E 5. Sample Preparation Dilute the filtered supernatant with a suitable mobile phase to fall within the analytical instrument's linear range. D->E F 6. Quantification Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method. E->F G 7. Calculation Calculate original concentration using the dilution factor. Express as mg/mL or mol/L. F->G

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Step-by-Step Methodology

Materials & Equipment:

  • Methyl 4-azidopyridine-2-carboxylate (solute)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • HPLC system with UV detector or a UV-Vis Spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 4-azidopyridine-2-carboxylate (e.g., 10-20 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the slurries for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is reached.

    • Trustworthiness Check: To validate that equilibrium has been achieved, you can take samples at different time points (e.g., 24h, 36h, 48h). If the measured concentration does not change between the later time points, equilibrium can be assumed.

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle. Centrifugation at a low speed can be used to expedite this.

    • Carefully withdraw a portion of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your calibration curve. A 100-fold or 1000-fold dilution is common.

  • Quantification via HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA for peak shaping) is a good starting point.[12] The pyridine ring provides a strong chromophore for UV detection (monitor around 254 nm or 280 nm).

    • Calibration Curve: Prepare a series of standard solutions of Methyl 4-azidopyridine-2-carboxylate of known concentrations.[13] Inject these standards into the HPLC system and plot the peak area versus concentration to generate a linear calibration curve.

    • Sample Analysis: Inject the diluted, filtered sample into the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Multiply this value by the dilution factor to find the solubility in the original solvent.

  • Quantification via UV-Vis Spectroscopy:

    • Method Development: Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a dilute solution.[14][15]

    • Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve, which should be linear according to the Beer-Lambert Law.[16][17]

    • Sample Analysis: Measure the absorbance of the diluted, filtered sample at λmax.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor.

Critical Safety & Handling Protocols for an Organic Azide

Methyl 4-azidopyridine-2-carboxylate contains an organic azide functional group. Organic azides are energetic compounds and must be handled with extreme caution as they can be sensitive to heat, shock, friction, and acid.[10][18]

  • Rule of Six: A common safety guideline is the "Rule of Six," which suggests that a compound should have at least six carbon atoms (or other heavy atoms) for every one energetic group (like an azide) to be considered relatively safe to handle neat.[10][19] Methyl 4-azidopyridine-2-carboxylate has the formula C₇H₆N₄O₂. It has 7 carbons + 2 oxygens = 9 heavy atoms for one azide group. While this ratio is greater than 1:1, the overall nitrogen content is high, and caution is still paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[19]

  • Work Area: All manipulations must be performed in a certified chemical fume hood. The use of a blast shield is mandatory.[20]

  • Utensils: NEVER use metal spatulas or needles to handle the compound.[10][21] Friction with metal can form highly explosive heavy metal azides. Use plastic, ceramic, or Teflon-coated spatulas.

  • Incompatible Chemicals:

    • Acids: Avoid all contact with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[10]

    • Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (DCM) or chloroform, as they can form dangerously explosive di- and tri-azidomethane.[10][18]

    • Heavy Metals: Avoid contact with heavy metals like copper, lead, silver, and mercury.

  • Purification & Concentration: Never purify by distillation or sublimation.[18] Avoid concentrating solutions to dryness on a rotary evaporator, especially if heating is applied.

  • Storage: Store the compound in a clearly labeled container, in the dark, and at a reduced temperature (e.g., in a refrigerator).[18][19]

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled waste container.[20] NEVER mix azide waste with acidic waste streams.[10]

Conclusion

While direct, published solubility data for Methyl 4-azidopyridine-2-carboxylate is scarce, a combination of predictive analysis and rigorous experimental methodology can provide researchers with the critical data needed for their work. The polar nature of the molecule, dictated by its pyridine, ester, and azide functionalities, strongly suggests high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. The provided isothermal equilibrium protocol, coupled with HPLC-UV or UV-Vis quantification, offers a reliable path to generating accurate, quantitative data. Above all, adherence to the stringent safety protocols for handling organic azides is non-negotiable and essential for ensuring a safe and successful research outcome.

References

  • PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Available at: [Link]

  • University of Pittsburgh Safety Manual. (2013, February 1). Safe Handling of Azides. Available at: [Link]

  • Rowan Scientific. Predicting Solubility. Available at: [Link]

  • Fiveable. (2025, September 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Available at: [Link]

  • Gervasio, C., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning. PMC. Available at: [Link]

  • Guth, S. K., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Persee. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Available at: [Link]

  • Deb, A., et al. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. KIT. Available at: [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning. Digital Discovery (RSC Publishing). Available at: [Link]

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An In-depth Technical Guide to Methyl 4-azidopyridine-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

Methyl 4-azidopyridine-2-carboxylate is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring a pyridine core, an azide group, and a methyl ester, offers a rich chemical handle for a variety of transformations. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the azide and ester moieties, makes this compound a versatile precursor for the synthesis of complex nitrogen-containing molecules. This guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and potential applications of Methyl 4-azidopyridine-2-carboxylate, tailored for researchers, scientists, and professionals in the field of drug development.

A Historical Perspective: The Emergence of Functionalized Azidopyridines

While a definitive first synthesis of Methyl 4-azidopyridine-2-carboxylate is not prominently documented in the readily available scientific literature, its development can be understood within the broader context of the synthesis and functionalization of pyridine derivatives. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, driving continuous innovation in the methods for its modification.[1][2] The introduction of an azide group, a versatile functional group for "click" chemistry and the generation of nitrenes, onto a pyridine ring bearing a carboxylate offers a powerful synthetic tool.

The synthesis of this compound likely emerged from the established principles of nucleophilic aromatic substitution on activated pyridine rings or the diazotization of aminopyridines, two cornerstone reactions in heterocyclic chemistry. The ongoing quest for novel molecular scaffolds for drug discovery has undoubtedly spurred the synthesis of compounds like Methyl 4-azidopyridine-2-carboxylate, which serve as key intermediates in the construction of more complex and biologically active molecules.[3][4]

Strategic Synthesis of Methyl 4-azidopyridine-2-carboxylate

Two primary synthetic strategies can be employed for the preparation of Methyl 4-azidopyridine-2-carboxylate, each leveraging readily available starting materials and well-established reaction mechanisms.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of a 4-Halopyridine Precursor

This approach relies on the displacement of a halide at the C4 position of the pyridine ring by an azide nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the ester group at C2 activates the C4 position for nucleophilic attack.[5][6][7] The key precursor for this route is Methyl 4-chloropicolinate.[2][5][8]

Diagram of the SNAr Synthetic Pathway:

SNAr_Pathway PicolinicAcid Picolinic Acid Methyl4Chloro Methyl 4-chloropicolinate PicolinicAcid->Methyl4Chloro 1. SOCl₂, cat. DMF 2. MeOH Target Methyl 4-azidopyridine-2-carboxylate Methyl4Chloro->Target NaN₃, Solvent (e.g., DMF)

Caption: SNAr synthesis of Methyl 4-azidopyridine-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 4-chloropicolinate [8]

  • Chlorination: To a suspension of 4-chloropyridine-2-carboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) under an inert atmosphere (e.g., Argon).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 1.5 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Esterification: Add dry methanol to the crude acyl chloride residue and stir at room temperature for 30 minutes.

  • Work-up: Quench the reaction with a 5% aqueous solution of sodium bicarbonate until neutral. Extract the product with ethyl acetate and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude solid can be triturated with a mixture of ethyl acetate and hexane to afford pure Methyl 4-chloropicolinate.

Experimental Protocol: Azidation of Methyl 4-chloropicolinate

  • Reaction Setup: Dissolve Methyl 4-chloropicolinate (1.0 eq) in a polar aprotic solvent such as DMF.

  • Azide Addition: Add sodium azide (NaN₃, 1.1-1.5 eq).

  • Heating: Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway 2: Diazotization of a 4-Aminopyridine Precursor

This classical method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an azide ion.[9][10] The precursor for this route is Methyl 4-aminopyridine-2-carboxylate.[1][4][11]

Diagram of the Diazotization Synthetic Pathway:

Diazotization_Pathway Methyl4Amino Methyl 4-aminopyridine-2-carboxylate Diazonium Diazonium Salt Intermediate Methyl4Amino->Diazonium NaNO₂, aq. HCl, 0-5 °C Target Methyl 4-azidopyridine-2-carboxylate Diazonium->Target NaN₃, 0-5 °C

Caption: Diazotization synthesis of Methyl 4-azidopyridine-2-carboxylate.

Experimental Protocol: Synthesis via Diazotization

  • Diazotization: Dissolve Methyl 4-aminopyridine-2-carboxylate (1.0 eq) in an aqueous acidic solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for a short period (e.g., 15-30 minutes) to form the diazonium salt.

  • Azide Quenching: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃, 1.0-1.2 eq) in water dropwise. Vigorous nitrogen evolution may be observed.

  • Reaction: Allow the reaction to stir at low temperature for a specified time and then warm to room temperature.

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Physicochemical Properties and Characterization

While extensive physical data for Methyl 4-azidopyridine-2-carboxylate is not compiled in a single public source, its properties can be inferred from its structure and the data available for its precursors.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₇H₆N₄O₂-
Molecular Weight 178.15 g/mol -
Appearance Likely a solid at room temperatureBased on related azidopyridines
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from precursor solubility
CAS Number 1431470-10-8[7]

Characterization Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure, showing characteristic shifts for the pyridine ring protons and carbons, as well as the methyl ester group.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2100-2150 cm⁻¹ is a key diagnostic for the presence of the azide functional group.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 4-azidopyridine-2-carboxylate stems from the distinct reactivity of its functional groups.

  • The Azide Group:

    • 1,3-Dipolar Cycloaddition (Click Chemistry): The azide can readily undergo copper-catalyzed or strain-promoted cycloaddition reactions with alkynes to form stable triazole rings. This is a highly efficient and widely used ligation strategy in medicinal chemistry for linking molecular fragments.

    • Reduction to Amine: The azide can be reduced to the corresponding amine (Methyl 4-aminopyridine-2-carboxylate) via methods such as catalytic hydrogenation (e.g., H₂/Pd-C), providing access to a different set of functionalization possibilities.[11]

    • Nitrene Formation: Under thermal or photochemical conditions, the azide can lose dinitrogen to form a highly reactive nitrene intermediate, which can undergo various insertion and rearrangement reactions.

  • The Ester Group:

    • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate-based transformations.

    • Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

  • The Pyridine Ring:

    • The pyridine nitrogen can act as a base or a ligand for metal coordination.

Diagram of Key Reactions:

Reactions Target Methyl 4-azidopyridine-2-carboxylate Triazole Triazole Derivative Target->Triazole Alkyne, Cu(I) catalyst Amine Methyl 4-aminopyridine-2-carboxylate Target->Amine H₂, Pd/C CarboxylicAcid 4-Azidopyridine-2-carboxylic acid Target->CarboxylicAcid LiOH or HCl (aq)

Caption: Key synthetic transformations of Methyl 4-azidopyridine-2-carboxylate.

Conclusion and Future Outlook

Methyl 4-azidopyridine-2-carboxylate stands as a testament to the enabling power of synthetic chemistry in providing tools for the advancement of pharmaceutical and materials science. While its own discovery may be modestly documented, the synthetic routes to its preparation are logical extensions of well-established and robust chemical principles. Its trifunctional nature provides a versatile platform for the generation of diverse molecular architectures, particularly through the power of click chemistry. For researchers in drug discovery, this compound represents a valuable starting point for the synthesis of novel heterocyclic compounds with the potential for a wide range of biological activities. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of versatile building blocks like Methyl 4-azidopyridine-2-carboxylate is set to increase, paving the way for future innovations in medicine and beyond.

References

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  • Bolte, M., et al. (2023). The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene. Molecules, 28(24), 7993. [Link]

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Methodological & Application

Application Notes and Protocols for Protein Labeling with Methyl 4-azidopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Molecular Interactions with a Photoreactive Probe

Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying and characterizing protein-ligand interactions within complex biological systems.[1] This method utilizes a photoaffinity probe, a molecule designed to bind to a specific protein target and, upon activation with light, form a stable covalent bond.[1] This permanently "tags" the protein of interest, enabling its isolation and identification. At the heart of many photoaffinity probes is a photoreactive moiety, a chemical group that is inert until exposed to a specific wavelength of light.

Methyl 4-azidopyridine-2-carboxylate is a versatile photoaffinity labeling reagent. Its core structure features an aryl azide group, a well-established photoreactive moiety.[2] Upon irradiation with ultraviolet (UV) light, the aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[3] This short-lived species can then undergo a variety of insertion reactions with nearby amino acid residues, forming a stable covalent crosslink between the probe and its target protein.[4] The pyridine carboxylate portion of the molecule can be further modified to incorporate specific ligands or reporter tags, allowing for targeted labeling and downstream detection.

This document provides a comprehensive guide to the principles and a detailed protocol for using Methyl 4-azidopyridine-2-carboxylate for protein labeling, including experimental design considerations, step-by-step instructions, and downstream analysis techniques.

Principle of Photoaffinity Labeling with Methyl 4-azidopyridine-2-carboxylate

The utility of Methyl 4-azidopyridine-2-carboxylate as a photoaffinity label stems from the photochemistry of its aryl azide group. The process can be broken down into three key steps:

  • Binding: The probe, potentially functionalized with a specific targeting ligand, is introduced to the biological sample (e.g., cell lysate, purified protein) and allowed to bind non-covalently to its protein target.

  • Photoactivation: The sample is irradiated with UV light, typically in the range of 260-365 nm.[4] This energy input triggers the decomposition of the azide group, leading to the formation of a highly reactive nitrene intermediate.

  • Covalent Crosslinking: The nitrene intermediate rapidly reacts with proximal amino acid side chains (e.g., C-H, N-H, O-H bonds) on the target protein, forming a stable covalent bond.[4] This effectively captures the protein-probe interaction.

The specificity of the labeling is primarily determined by the binding affinity of the probe for its target protein. The short lifetime of the nitrene intermediate ensures that crosslinking predominantly occurs with molecules in the immediate vicinity of the binding site.

Experimental Workflow & Protocols

The following sections provide a detailed workflow and protocols for a typical photoaffinity labeling experiment using Methyl 4-azidopyridine-2-carboxylate.

Diagram of the Photoaffinity Labeling Workflow

G cluster_labeling Labeling cluster_analysis Analysis prep_reagents Prepare Reagents (Probe, Buffers) incubation Incubate Probe with Sample prep_reagents->incubation prep_sample Prepare Protein Sample (Cell Lysate or Purified Protein) prep_sample->incubation uv_irradiation UV Irradiation (Photo-crosslinking) incubation->uv_irradiation quenching Quench Reaction uv_irradiation->quenching sds_page SDS-PAGE Analysis quenching->sds_page mass_spec Mass Spectrometry (Identification of Labeled Protein) sds_page->mass_spec

Caption: General workflow for photoaffinity labeling of proteins.

Reagent Preparation and Storage
ReagentPreparation and Storage Guidelines
Methyl 4-azidopyridine-2-carboxylate Stock Solution Prepare a high-concentration stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO or DMF. Store in small aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Labeling Buffer A variety of buffers can be used, such as PBS or HEPES, at a pH range of 7.0-8.0. Crucially, avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) , as these can react with and quench the nitrene intermediate.
Quenching Solution A solution of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) or a thiol-containing reagent can be used to quench unreacted nitrene intermediates after UV irradiation.
Protocol 1: Photoaffinity Labeling of a Purified Protein

This protocol provides a general guideline for labeling a purified protein. Optimal conditions, such as probe concentration and irradiation time, should be determined empirically for each specific protein and probe combination.

Materials:

  • Purified target protein

  • Methyl 4-azidopyridine-2-carboxylate stock solution

  • Labeling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (e.g., 365 nm)

  • Quartz cuvette or microplate

  • Ice bath

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein in the labeling buffer at a suitable concentration (e.g., 1-10 µM).

  • Probe Incubation: Add the Methyl 4-azidopyridine-2-carboxylate stock solution to the protein solution to the desired final concentration (typically in the range of 1-100 µM). Incubate the mixture for 15-60 minutes at 4°C or room temperature to allow for binding. This step should be performed in the dark to prevent premature photoactivation.

  • UV Irradiation: Transfer the sample to a quartz cuvette or microplate. Place the sample on an ice bath to minimize heat-induced denaturation. Irradiate the sample with a UV lamp at a suitable wavelength (e.g., 365 nm) for 5-30 minutes. The optimal irradiation time should be determined experimentally.

  • Quenching: After irradiation, add the quenching solution to the sample to a final concentration of 50-100 mM to scavenge any unreacted nitrene intermediates.

  • Downstream Analysis: The labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Photoaffinity Labeling in Cell Lysate

Labeling in a complex mixture like a cell lysate requires careful optimization to minimize non-specific labeling.

Materials:

  • Cell lysate

  • Methyl 4-azidopyridine-2-carboxylate stock solution

  • Labeling Buffer

  • Quenching Solution

  • UV lamp

  • Quartz cuvette or microplate

  • Ice bath

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate in a suitable lysis buffer that is free of primary amines and thiols. Determine the total protein concentration of the lysate.

  • Probe Incubation: Add the Methyl 4-azidopyridine-2-carboxylate stock solution to the cell lysate to the desired final concentration. Incubate for 15-60 minutes at 4°C with gentle mixing, protected from light.

  • UV Irradiation: Transfer the lysate to a quartz vessel and irradiate with UV light as described in Protocol 1.

  • Quenching: Quench the reaction with a suitable quenching solution.

  • Enrichment and Analysis: The labeled protein(s) may need to be enriched from the complex lysate before downstream analysis. If the probe contains a reporter tag (e.g., biotin), affinity purification can be performed.

Important Experimental Considerations & Controls

To ensure the validity of your photoaffinity labeling experiment, it is crucial to include the following controls:

  • No UV Control: A sample that is incubated with the probe but not exposed to UV light. This control helps to identify non-covalently bound proteins and assess any non-photochemical reactions.

  • Competition Control: A sample that is pre-incubated with an excess of a known, unlabeled ligand for the target protein before the addition of the photoaffinity probe. A significant reduction in labeling of the target protein in this sample indicates specific binding.

  • Probe-Only Control: A sample containing only the probe in the labeling buffer, subjected to UV irradiation. This can help to identify any probe-specific artifacts.

Downstream Analysis of Labeled Proteins

SDS-PAGE and Visualization

The most straightforward method to visualize the results of a photoaffinity labeling experiment is SDS-PAGE. A successful labeling event will result in a covalent adduct between the protein and the probe, leading to a slight increase in the molecular weight of the protein. This can sometimes be observed as a band shift on the gel.[5] If the probe is tagged with a fluorophore or biotin, the labeled protein can be visualized by in-gel fluorescence scanning or by Western blotting with a streptavidin conjugate, respectively.

Mass Spectrometry for Protein Identification and Binding Site Mapping

Mass spectrometry (MS) is a powerful tool for definitively identifying the protein(s) labeled by the photoaffinity probe and for mapping the specific site of covalent attachment.[6]

General Workflow for MS Analysis:

  • Protein Separation: The labeled protein or protein mixture is typically separated by SDS-PAGE.

  • In-Gel Digestion: The protein band of interest is excised from the gel and subjected to in-gel digestion with a protease, such as trypsin.[7]

  • Peptide Extraction and Desalting: The resulting peptides are extracted from the gel and desalted prior to MS analysis.[7]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the protein. The site of probe adduction can be identified by searching for peptides with a mass shift corresponding to the mass of the reacted probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Inefficient UV activationOptimize UV wavelength, intensity, and irradiation time. Ensure the use of a quartz vessel for optimal UV transmission.
Incompatible bufferEnsure the labeling buffer is free of primary amines and thiols.
Probe instabilityHandle the probe with care, protect it from light, and avoid repeated freeze-thaw cycles.
High background/non-specific labeling Probe concentration is too highPerform a titration to determine the optimal probe concentration.
Insufficient quenchingEnsure complete quenching of the reaction after UV irradiation.
Probe aggregationCentrifuge the probe stock solution before use to remove any aggregates.

Conclusion

Methyl 4-azidopyridine-2-carboxylate is a valuable tool for the study of protein-ligand interactions. Its photoreactive aryl azide group allows for the covalent capture of binding partners upon UV irradiation. By following the detailed protocols and considering the experimental controls outlined in this guide, researchers can effectively utilize this reagent to identify and characterize protein targets, contributing to a deeper understanding of biological processes and facilitating drug discovery efforts.

References

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Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition with Methyl 4-azidopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Harnessing the Power of an Electron-Deficient Azide in Bioorthogonal Chemistry

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1] This guide provides an in-depth exploration of SPAAC with a particular focus on the use of Methyl 4-azidopyridine-2-carboxylate, a heteroaromatic azide poised for rapid and efficient bioconjugation. The electron-deficient nature of the pyridyl ring is anticipated to significantly enhance the reaction kinetics, making it a valuable tool for applications where speed and efficiency are paramount, such as in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[2][3]

The fundamental principle of SPAAC lies in the use of a strained cyclooctyne, which reacts selectively with an azide to form a stable triazole linkage.[4] The release of ring strain provides the thermodynamic driving force for this [3+2] cycloaddition, allowing the reaction to proceed at physiological temperatures and pH.[5]

The Unique Reactivity of Methyl 4-azidopyridine-2-carboxylate

The reactivity of azides in SPAAC is significantly influenced by their electronic properties. While typical SPAAC reactions involve the interaction of the azide's Highest Occupied Molecular Orbital (HOMO) with the cyclooctyne's Lowest Unoccupied Molecular Orbital (LUMO), the situation is reversed with electron-deficient azides. In the case of Methyl 4-azidopyridine-2-carboxylate, the electron-withdrawing nature of the pyridine nitrogen at the para-position, further enhanced by the methyl ester at the 2-position, lowers the energy of the azide's LUMO.[2] This facilitates an inverse-electron-demand SPAAC mechanism, where the HOMO of an electron-rich cyclooctyne (like BCN) interacts with the LUMO of the azide. This inverse-electron-demand pathway is known to significantly accelerate the reaction rate.[3]

Therefore, Methyl 4-azidopyridine-2-carboxylate is expected to be a highly reactive partner in SPAAC, enabling rapid conjugations even at low concentrations.

Core Applications in Research and Drug Development

The enhanced reactivity and bioorthogonality of SPAAC with Methyl 4-azidopyridine-2-carboxylate open up a wide range of applications:

  • Live-Cell Imaging: The rapid kinetics are ideal for labeling and tracking biomolecules in real-time within living cells with minimal perturbation.[6]

  • Proteomics and Glycobiology: This reagent can be used for the efficient capture and identification of proteins and glycans that have been metabolically labeled with a cyclooctyne.[7]

  • Antibody-Drug Conjugates (ADCs): The fast and specific conjugation allows for the precise attachment of cytotoxic payloads to antibodies, a critical aspect of ADC development.

  • Materials Science: The formation of stable triazole linkages can be used to functionalize polymers and other materials.

Experimental Design and Workflow

A typical experimental workflow for a SPAAC reaction involving Methyl 4-azidopyridine-2-carboxylate would involve the following key stages:

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Reagent Preparation (Azide & Cyclooctyne) SPAAC SPAAC Reaction Reagent_Prep->SPAAC Biomolecule_Mod Biomolecule Modification (if applicable) Biomolecule_Mod->SPAAC Monitoring Reaction Monitoring (TLC, LC-MS, etc.) SPAAC->Monitoring Purification Product Purification (Chromatography, etc.) Monitoring->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for SPAAC reactions.

Protocols

Protocol 1: Synthesis of Methyl 4-azidopyridine-2-carboxylate

This protocol describes the synthesis of Methyl 4-azidopyridine-2-carboxylate from its commercially available amine precursor, Methyl 4-aminopyridine-2-carboxylate.[8][9] The reaction proceeds via a standard diazotization followed by azide substitution.

Materials:

  • Methyl 4-aminopyridine-2-carboxylate[9]

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve Methyl 4-aminopyridine-2-carboxylate in a suitable acidic aqueous solution (e.g., 1M HCl) in a flask and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30-60 minutes.

  • Azidation:

    • In a separate flask, dissolve sodium azide in water and cool the solution to 0°C.

    • Slowly add the cold sodium azide solution to the diazonium salt solution from step 1, ensuring the temperature remains at 0°C.

    • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude Methyl 4-azidopyridine-2-carboxylate can be purified by flash column chromatography on silica gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Protocol 2: General Procedure for SPAAC with Methyl 4-azidopyridine-2-carboxylate

This protocol provides a general framework for the conjugation of a cyclooctyne-modified molecule with Methyl 4-azidopyridine-2-carboxylate. The reaction conditions should be optimized for each specific application.[10]

Materials:

  • Methyl 4-azidopyridine-2-carboxylate

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin, BCN-amine)

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, acetonitrile, or aqueous buffer compatible with the biomolecule)[10]

  • Reaction vessel (e.g., microcentrifuge tube, round-bottom flask)

  • Stirring or shaking apparatus

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Methyl 4-azidopyridine-2-carboxylate and the cyclooctyne-functionalized molecule in the chosen solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-functionalized molecule with a slight molar excess (e.g., 1.1 to 2 equivalents) of Methyl 4-azidopyridine-2-carboxylate.

    • The final concentration of reactants will depend on the specific application but typically ranges from the low micromolar to millimolar scale.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C with gentle stirring or shaking.

    • Due to the expected high reactivity of Methyl 4-azidopyridine-2-carboxylate, the reaction may proceed to completion within a few hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[5]

  • Product Purification:

    • Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts using an appropriate method, such as flash column chromatography, preparative HPLC, or size-exclusion chromatography for biomolecules.

Data Presentation: Expected Reactivity Trends

The choice of cyclooctyne will significantly impact the kinetics of the SPAAC reaction with Methyl 4-azidopyridine-2-carboxylate. The following table summarizes the general reactivity trends of common cyclooctynes.

CyclooctyneCommon AbbreviationExpected Reactivity with Electron-Deficient AzidesKey Features
Bicyclo[6.1.0]nonyneBCNHigh Small, hydrophilic, and highly reactive in inverse-electron-demand SPAAC.[3]
DibenzocyclooctyneDBCOModerate to HighMore hydrophobic than BCN, good reactivity.[1]
Difluorinated CyclooctyneDIFOModerateThe fluorine atoms increase strain but can decrease the electron density of the alkyne.
AzadibenzocyclooctyneADIBO / DIBACModerate to HighAza-substitution can modulate solubility and reactivity.

Troubleshooting and Considerations

  • Solvent Choice: While many SPAAC reactions are tolerant of a variety of solvents, including aqueous buffers, the solubility of both the azide and the cyclooctyne must be considered.[10] For reactions involving biomolecules, ensure the chosen solvent system maintains their stability and activity.

  • Stoichiometry: A slight excess of one reagent is often used to drive the reaction to completion. The optimal ratio should be determined empirically.

  • Side Reactions: While SPAAC is highly bioorthogonal, potential side reactions of the cyclooctyne with thiols should be considered, especially in complex biological mixtures.

  • Stability: Aryl azides are generally stable but can be sensitive to light and reducing agents. Store Methyl 4-azidopyridine-2-carboxylate protected from light and in an inert atmosphere.

Conclusion

Methyl 4-azidopyridine-2-carboxylate is a promising reagent for strain-promoted azide-alkyne cycloaddition, with its electron-deficient nature expected to drive rapid and efficient conjugations. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this powerful tool into their experimental designs for a wide array of applications in chemical biology, drug discovery, and materials science. As with any chemical reaction, empirical optimization of the reaction conditions for each specific application is crucial for achieving the best results.

References

  • Designing Bioorthogonal Reactions for Biomedical Applications. PMC. [Link]

  • Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7145–7159. [Link]

  • Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

  • Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. [Link]

  • van Delft, F. L., et al. (2014). Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Semantic Scholar. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024).
  • a) Azides and cyclooctynes used for reaction kinetics investigations by NMR. ResearchGate. [Link]

  • Bioorthogonal chemistry. ResearchGate. [Link]

  • Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. PMC. [Link]

  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. RSC Publishing. [Link]

  • cycloadditions with azides. YouTube. [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Dearomative cycloaddition reaction of electron-deficient heteroarenes with nonstabilized azomethine ylides. ResearchGate. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC. [Link]

  • Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC. [Link]

Sources

Application Notes & Protocols: Methyl 4-azidopyridine-2-carboxylate as a Versatile Precursor for Pre-targeted In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 4-azidopyridine-2-carboxylate as a foundational molecular entity for developing advanced in vivo imaging probes. We move beyond a simple protocol, elucidating the core principles of bioorthogonal, pre-targeted imaging and providing detailed, field-proven methodologies for probe synthesis, radiolabeling, and application in preclinical models. The protocols herein are designed as self-validating systems, incorporating critical quality control and validation steps to ensure scientific rigor and reproducibility.

Introduction: The Power of Bioorthogonal Chemistry in Molecular Imaging

Molecular imaging aims to visualize, characterize, and quantify biological processes at the cellular and molecular level within living organisms.[1] A significant challenge in this field is achieving a high target-to-background signal ratio, especially when using targeting vectors like antibodies that have long biological half-lives. The use of short-lived radionuclides, ideal for patient dosimetry and image quality in modalities like Positron Emission Tomography (PET), is often incompatible with the slow pharmacokinetics of these vectors.[2]

Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, offers an elegant solution.[3] The azide functional group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and highly specific reactivity in reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Methyl 4-azidopyridine-2-carboxylate serves as an ideal starting point for creating imaging agents. Its structure provides two key functionalities:

  • The 4-azido group: A bioorthogonal "handle" for covalent ligation via SPAAC.

  • The 2-carboxylate group: A versatile chemical anchor for conjugation to targeting biomolecules (e.g., peptides, antibody fragments, or small molecules).

This guide details a pre-targeting strategy , where the azide-functionalized targeting molecule is administered first, allowed to accumulate at the target site and clear from circulation, followed by a second injection of a rapidly clearing, radiolabeled alkyne that "clicks" to the azide, enabling high-contrast imaging.

Section 1: The Principle of Pre-targeted In Vivo Imaging

The pre-targeting approach bifurcates the imaging process into two distinct steps to overcome pharmacokinetic mismatches between the targeting vector and the radionuclide. This strategy dramatically improves the signal-to-noise ratio by minimizing background radiation from unbound radiotracers.

The workflow involves:

  • Step 1 (Targeting): An azide-functionalized targeting vector (e.g., an antibody-azide conjugate) is administered to the subject.

  • Step 2 (Clearance): A waiting period allows the vector to bind to its specific biological target (e.g., a tumor-specific receptor) while the unbound excess is cleared from the bloodstream and non-target tissues.

  • Step 3 (Ligation & Imaging): A small, fast-clearing imaging probe containing a complementary strained alkyne (e.g., a DBCO-linked radiotracer) is administered. This probe rapidly reacts via SPAAC with the azide-functionalized vector accumulated at the target site.[5]

  • Step 4 (Acquisition): The subject is imaged using a modality like PET/CT, revealing a strong signal specifically at the target location.

Pretargeting_Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Clearance Phase cluster_2 Step 3: Ligation & Imaging cluster_3 Step 4: Image Acquisition A Administer Azide-labeled Targeting Vector (e.g., Antibody-N3) B Vector Accumulates at Target & Unbound Vector Clears (24-72 hours) A->B Pharmacokinetics C Administer Strained Alkyne Radiotracer (e.g., DBCO-18F) B->C D In Vivo SPAAC 'Click' Reaction at Target Site C->D Rapid Reaction (minutes) E PET/CT Imaging: High Contrast Signal at Target D->E

Sources

Application Note: Site-Specific Protein Modification with Methyl 4-azidopyridine-2-carboxylate (M4AP2C)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the use of Methyl 4-azidopyridine-2-carboxylate (M4AP2C) as a specialized reagent for Ligand-Directed Photoaffinity Labeling (LD-PAL) and site-specific protein functionalization.

Unlike generic phenyl azides, the 4-azidopyridine core offers unique photochemical properties, including pH-tunable reactivity and the formation of highly electrophilic ketenimine intermediates via ring expansion. This guide focuses on harnessing these properties to map drug-binding pockets and identify transient protein interactions with high spatial resolution.

Introduction & Mechanistic Insight

Methyl 4-azidopyridine-2-carboxylate (M4AP2C) is a heterobifunctional building block used primarily to synthesize Photoaffinity Probes . Its structure features two orthogonal reactive handles:

  • C2-Methyl Ester: A reactive electrophile amenable to hydrolysis and amide coupling, allowing attachment to a "bait" ligand (drug, peptide, or cofactor) that directs the probe to a specific protein site.

  • C4-Azide: A latent photoreactive group. Upon UV irradiation, it generates a reactive nitrene that facilitates covalent crosslinking to the target protein.

The "Photochemical Ring Expansion" Mechanism

While many researchers assume aryl azides react solely via simple nitrene insertion, 4-azidopyridines follow a distinct and more selective pathway. Upon UV excitation (typically 300–365 nm), the singlet nitrene undergoes rapid ring expansion to form a 1,2-didehydro-1,3-diazepine (a cyclic ketenimine).

This seven-membered ring intermediate is a potent soft electrophile that reacts preferentially with nucleophiles (Lysine amines, Cysteine thiols, Asp/Glu carboxylates) within the binding pocket. This contrasts with the indiscriminate C-H insertion of carbenes, offering "chemical site-selectivity" driven by the local nucleophilic environment.

Mechanism Figure 1: Photochemical Ring Expansion mechanism of 4-azidopyridines leading to nucleophilic trapping. M4AP2C M4AP2C (Azidopyridine) Nitrene Singlet Nitrene (Highly Unstable) M4AP2C->Nitrene hv (302-365 nm) Diazepine 1,2-didehydro-1,3-diazepine (Electrophilic Ketenimine) Nitrene->Diazepine Ring Expansion Adduct Covalent Protein Adduct (Site-Specific) Diazepine->Adduct + Protein-Nu (Lys/Cys)

[1]

Experimental Workflow: Ligand-Directed Labeling

This protocol describes the conversion of M4AP2C into a functional probe and its subsequent use to label a target protein.

Phase A: Probe Synthesis (Coupling)

Goal: Attach M4AP2C to your ligand of interest (e.g., an amine-containing drug pharmacophore).

  • Hydrolysis (Optional): If coupling to an amine, first hydrolyze the ester.

    • Dissolve M4AP2C (1 eq) in THF/H2O (3:1).

    • Add LiOH (1.2 eq) at 0°C. Stir for 2h.

    • Acidify to pH 3 with 1M HCl and extract with EtOAc. Yields 4-azidopyridine-2-carboxylic acid .[1][2]

  • Amide Coupling:

    • Combine Ligand-Amine (1 eq), 4-azidopyridine-2-carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in dry DMF.

    • Stir at RT for 4–16h.

    • Purification: Purify via HPLC or Flash Chromatography.

    • Note: Avoid prolonged exposure to ambient light during synthesis.

Phase B: Photo-Crosslinking Protocol

Goal: Covalently label the specific binding site on the protein.

Reagents:

  • Target Protein: Purified (1–10 µM) or in Lysate (1 mg/mL).

  • M4AP2C-Probe: 100x stock in DMSO.

  • Competition Control: Unmodified parent ligand (10–50x excess).

Step-by-Step Procedure:

  • Equilibration:

    • Prepare samples in triplicate:

      • Sample A: Protein + Probe (e.g., 10 µM Probe).

      • Sample B (Control): Protein + DMSO only.

      • Sample C (Competition): Protein + Excess Parent Ligand (pre-incubate 15 min) + Probe.

    • Incubate all samples at 4°C or RT for 30 minutes in the dark to establish binding equilibrium.

  • Irradiation (Photolysis):

    • Transfer samples to a 96-well plate (open top) or quartz cuvettes.

    • Place on ice (critical to prevent thermal denaturation).

    • Irradiate with a UV lamp (302 nm or 365 nm) for 5–10 minutes.

    • Optimization: 4-azidopyridines absorb efficiently at ~300 nm. Use a filter to cut off <280 nm to protect aromatic amino acids.

  • Post-Labeling Processing:

    • For Purified Protein: Proceed directly to SDS-PAGE or Tryptic Digestion.

    • For Proteome/Lysate: Perform Click Chemistry (CuAAC) with a reporter tag (e.g., Biotin-Alkyne or Rhodamine-Alkyne) to visualize or enrich the labeled targets.

Data Analysis & Validation

Quantitative Assessment (Table 1)

When analyzing the results, compare the labeling efficiency across conditions.

ParameterExpected Outcome (Successful Site-Specific Labeling)Troubleshooting (Poor Outcome)
+ Probe (Sample A) Strong band on Western Blot / High MS IntensityNo signal: Probe affinity too low or UV dose insufficient.
+ Competition (Sample C) >80% Signal Reduction compared to Sample ASignal remains: Non-specific binding (off-target labeling).
- UV Light No signalSignal present: Probe is thermally reactive (check stability).
Mass Spectrometry Mass shift corresponding to Probe + ProteinComplex spectra: Multiple insertion sites (lower probe conc).
Mass Spectrometry Workflow (LC-MS/MS)
  • Digestion: Trypsinize the crosslinked protein band.

  • Enrichment: If a biotin handle was clicked, use Streptavidin beads.

  • Identification: Search for the specific mass addition of the probe.

    • Note: The "Seven-Membered Ring" adduct often adds the mass of the probe minus N2.

    • Look for: Modification of Lysine, Aspartate, or Glutamate residues in the binding pocket.

Critical Pathway Visualization

The following diagram illustrates the complete workflow from probe design to target identification.

Workflow Figure 2: Workflow for Site-Specific Labeling using M4AP2C-derived probes. Design Probe Design (M4AP2C + Ligand) Binding Equilibrium Binding (Probe binds Target Pocket) Design->Binding Incubate UV UV Irradiation (302-365 nm) Binding->UV Initiate Crosslink Covalent Crosslinking (Diazepine formation) UV->Crosslink t < 10 min Analysis Analysis (SDS-PAGE / LC-MS) Crosslink->Analysis Digest & Seq

Expert Tips for Success

  • Wavelength Selection: While phenyl azides require <300 nm (damaging to proteins), 4-azidopyridines have a red-shifted absorbance. Use 302 nm or 312 nm lamps for optimal activation with minimal protein damage.

  • pH Sensitivity: The pyridine nitrogen can be protonated (pKa ~3-4). The reactivity of the nitrene/diazepine intermediate is pH-dependent. Perform labeling at pH 7.4 (PBS) for consistent results. Acidic pH may alter the ring-expansion kinetics.

  • Scavengers: Avoid buffers with high concentrations of nucleophiles (e.g., Tris, Glycine) during the photolysis step, as they can scavenge the reactive intermediate. Use PBS or HEPES .

  • Click Chemistry Compatibility: If your probe design leaves the M4AP2C azide intact (unlikely, as it is the warhead), you cannot use it for click chemistry. Typically, a separate alkyne handle is included in the ligand design for subsequent click-enrichment.

References

  • Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis. Journal of Medicinal Chemistry, 2020. (Demonstrates the synthesis and use of Methyl 4-azidopicolinate derivatives as bioactive probes).

  • Photoaffinity Labeling in Drug Discovery. Journal of Medicinal Chemistry, 2016. (Comprehensive review of aryl azide and heterocycle photochemistry).

  • Selective Covalent Protein Modification by 4-Halopyridines. Biochemistry, 2014. (Provides context on the reactivity of pyridine-based electrophiles).

  • Recent Advances in Photoaffinity Labeling. Accounts of Chemical Research, 2018. (Discusses the mechanism of ring expansion in heteroaryl azides).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with Methyl 4-azidopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: Navigating the Challenges of Pyridine-Based Azides in CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is celebrated for its efficiency and broad functional group tolerance.[1][2] However, substrates like Methyl 4-azidopyridine-2-carboxylate present unique challenges that can impede reaction success. The presence of the pyridine nitrogen, a known copper-coordinating moiety, and the electron-withdrawing nature of the ester can lead to catalyst inhibition, sluggish kinetics, and low yields.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to troubleshoot and optimize CuAAC reactions involving this specific, and often challenging, azide. By understanding the underlying mechanistic hurdles, users can strategically design their experiments for maximal success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of Methyl 4-azidopyridine-2-carboxylate in CuAAC reactions.

Q1: Why is my CuAAC reaction with Methyl 4-azidopyridine-2-carboxylate failing or giving low yields?

There are two primary reasons rooted in the structure of the azide itself:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can chelate the Cu(I) catalyst. This coordination can either stabilize the copper in an inactive state or prevent the alkyne from accessing the catalytic center, effectively poisoning the reaction.

  • Electronic Effects: The ester group at the 2-position is electron-withdrawing, which reduces the nucleophilicity of the azide. This can slow down the rate-determining cycloaddition step of the catalytic cycle.

Q2: What is the best copper source to use for this reaction?

For convenience and reliability, the in situ generation of Cu(I) from a Cu(II) salt is highly recommended.[2][3][4] This method ensures a constant, low-concentration supply of the active Cu(I) catalyst, minimizing side reactions.

  • Recommended: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common and cost-effective choice.[5]

  • Reducing Agent: Sodium ascorbate is the standard reducing agent used to convert Cu(II) to Cu(I).[2][4][6] It should be prepared fresh and added last to initiate the reaction.[7]

Q3: Is a ligand necessary, and which one should I choose?

Yes, for this substrate, a stabilizing ligand is critical. A ligand serves two main purposes: it protects the Cu(I) from oxidation and disproportionation, and it can prevent the pyridine substrate from inhibiting the catalyst.[8][9]

  • Top Recommendation (Aqueous/Protic Solvents): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble ligand that accelerates the reaction and is well-suited for bioconjugation.[10][11][12]

  • Recommendation (Organic Solvents): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is highly effective in organic solvents like THF, DMF, or DMSO, though it has poor water solubility.[11][13]

  • Advanced Options: For reactions in coordinating organic solvents like DMSO, stronger ligands based on pyridine or benzimidazole may be required to prevent solvent sequestration of the copper catalyst.[14]

Q4: What is the optimal solvent system?

The choice of solvent depends on the solubility of your alkyne partner.

  • Aqueous Systems: Mixtures of water with co-solvents like t-BuOH, DMSO, or DMF are highly effective and common. Water has been shown to accelerate the CuAAC reaction.[2]

  • Organic Systems: For substrates insoluble in water, solvents like DMF, THF, or toluene can be used. Avoid using acetonitrile (MeCN) as it coordinates strongly to Cu(I) and can inhibit the reaction.[3]

Q5: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a stain that visualizes both the starting materials and the product (e.g., UV light if compounds are UV-active, and a potassium permanganate or ceric ammonium molybdate stain). For more quantitative analysis, LC-MS is the preferred method to track the disappearance of starting materials and the appearance of the desired product mass.

Section 2: In-Depth Troubleshooting Guide

Use this section when your initial attempts have failed or yielded unsatisfactory results.

Problem Potential Cause Recommended Solution & Explanation
Low to No Product Formation 1. Cu(I) Oxidation: The active catalyst, Cu(I), is readily oxidized to inactive Cu(II) by dissolved oxygen.[15][16]Solution: Degas all solvents (e.g., by sparging with argon or nitrogen for 15-20 minutes). Prepare the sodium ascorbate solution fresh and add it last to the reaction mixture to initiate the click reaction.[11]
2. Catalyst Poisoning by Pyridine: The pyridine nitrogen on your azide is binding to the copper catalyst, preventing it from participating in the catalytic cycle.Solution: Increase the ligand-to-copper ratio. A standard ratio is 5:1 (Ligand:Cu), but for this substrate, increasing it to 10:1 may be beneficial. The excess ligand will outcompete the pyridine azide for coordination sites on the copper.[4][6]
3. Insufficient Catalyst Loading: The reaction is too slow with the initial amount of catalyst.Solution: While typical catalyst loading is 1-5 mol%, for a challenging substrate, you can incrementally increase the CuSO₄ concentration up to 10 mol%. Ensure you increase the ligand and ascorbate concentrations proportionally.
Formation of a Major Side Product (Alkyne Dimerization) Glaser Coupling: This is the oxidative homocoupling of your alkyne, a common side reaction promoted by Cu(II) and oxygen.[7]Solution: This strongly indicates insufficient reduction of Cu(II) to Cu(I) or significant oxygen contamination. Increase the equivalents of sodium ascorbate (e.g., from 5 eq. to 10 eq. relative to copper) and ensure rigorous degassing of your reaction mixture.[7]
Reaction is Sluggish or Stalls Before Completion 1. Low Reactivity of Azide: The electron-withdrawing ester group deactivates the azide.Solution: Gentle heating (e.g., 40-50 °C) can often overcome the activation energy barrier without significantly promoting side reactions. Alternatively, increase the concentration of your reactants if solubility permits.
2. Inappropriate Solvent: A suboptimal solvent can hinder reaction rates.Solution: If using a purely organic solvent, consider adding a percentage of water (e.g., THF/H₂O 4:1). The rate acceleration in water is a well-documented phenomenon for CuAAC.[2]
Difficulty in Product Purification Copper Contamination: Residual copper salts can be difficult to remove and may interfere with downstream applications.Solution: After the reaction, quench with an aqueous solution of EDTA or ammonium hydroxide to chelate and extract the copper into the aqueous phase. Alternatively, filtering the crude reaction mixture through a small plug of silica gel treated with a copper-chelating agent can be effective.

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol A: General Aqueous/Organic Co-Solvent Conditions

This protocol is ideal for alkynes with moderate to good water solubility.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of THPTA ligand in deionized water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. (Note: Prepare this solution fresh immediately before use).

  • Reaction Assembly:

    • In a suitable reaction vial, dissolve the alkyne (1.0 eq.) and Methyl 4-azidopyridine-2-carboxylate (1.1 eq.) in a 4:1 mixture of t-BuOH:H₂O (or another suitable aqueous co-solvent system) to a final alkyne concentration of 0.1 M.

    • Sparge the solution with argon or nitrogen gas for 15 minutes to degas.

    • In a separate microfuge tube, premix the CuSO₄ stock solution (0.05 eq.) and the THPTA stock solution (0.25 eq.). Vortex briefly.[10]

    • Add the premixed catalyst/ligand solution to the reaction vial.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (0.5 eq.).

    • Seal the vial and stir at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS every 1-2 hours.

    • Upon completion, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of EDTA to remove copper. Separate the organic layer, dry with Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Diagram: Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common CuAAC reaction failures.

CuAAC_Troubleshooting Start Reaction Start Check_Yield Assess Yield/Conversion Start->Check_Yield No_Product Problem: Low or No Product Check_Yield->No_Product <20% Side_Product Problem: Alkyne Dimerization Check_Yield->Side_Product Side Product Observed Success Success: Purify Product Check_Yield->Success >80% Degas Action: Rigorously Degas Solvents & Use Fresh Ascorbate No_Product->Degas Cause: Cu(I) Oxidation? Increase_Ligand Action: Increase Ligand:Cu Ratio (e.g., to 10:1) No_Product->Increase_Ligand Cause: Pyridine Inhibition? Heat Action: Gentle Heating (40°C) No_Product->Heat Cause: Low Reactivity? Increase_Ascorbate Action: Increase Ascorbate (e.g., to 10 eq. vs Cu) Side_Product->Increase_Ascorbate Cause: Glaser Coupling? Degas->Check_Yield Increase_Ligand->Check_Yield Increase_Ascorbate->Check_Yield Heat->Check_Yield

Caption: A decision tree for troubleshooting common issues in CuAAC reactions.

Diagram: Catalyst Inhibition and Ligand Protection

This diagram illustrates the competitive binding at the copper center.

Catalyst_Inhibition cluster_0 Inhibited State (No Ligand) cluster_1 Active State (With Ligand) Cu_Inhibited Cu(I) Catalyst PyridineAzide Methyl 4-azidopyridine- 2-carboxylate PyridineAzide->Cu_Inhibited Strong Coordination (Inhibits) Alkyne_Inhibited Alkyne Alkyne_Inhibited->Cu_Inhibited Blocked Access Cu_Active Cu(I) Catalyst Ligand THPTA / TBTA Ligand Ligand->Cu_Active Stabilizing Coordination Alkyne_Active Alkyne Alkyne_Active->Cu_Active Access for Catalysis

Caption: Ligands protect the Cu(I) catalyst from inhibition by the pyridine substrate.

References

  • Presolski, S. J., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Wang, Y., et al. (2018). Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Rovira, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, ACS Publications. [Link]

  • de Souza, M. C. C., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. [Link]

  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]

  • Arrigo, A., et al. (2021). Expanding the Scope of Cu(I) Catalyzed “Click Chemistry” with Abnormal NHCs: Three-Fold Click to Tris-Triazoles. MDPI. [Link]

  • Nuñez-Rico, J. L., et al. (2021). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Molecules. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]

  • Stekolschikov, O. Y., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • Molecules. (n.d.). Special Issue : Recent Advances in CuAAC Click Chemistry. MDPI. [Link]

  • Reddy, R. P., et al. (2010). Highly efficient Cu(I)-catalyzed synthesis of N-heterocycles through a cyclization-triggered addition of alkynes. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Methyl 4-azidopyridine-2-carboxylate in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl 4-azidopyridine-2-carboxylate in click chemistry applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential side reactions of this versatile reagent. Our approach is rooted in established chemical principles and field-proven insights to ensure the success of your experiments.

Introduction: The Unique Reactivity of Methyl 4-azidopyridine-2-carboxylate

Methyl 4-azidopyridine-2-carboxylate is a valuable building block in bioconjugation and medicinal chemistry. Its structure, featuring an electron-deficient pyridine ring, an azide group for click chemistry, and a methyl ester for further functionalization, offers a unique combination of properties. The electron-withdrawing nature of the pyridine ring at the 4-position can influence the reactivity of the azide group, potentially accelerating cycloaddition reactions.[1] However, these same features can also introduce specific challenges and side reactions. This guide will address these potential issues in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with Methyl 4-azidopyridine-2-carboxylate is sluggish or failing. What are the potential causes related to the reagent itself?

A1: While general issues like catalyst inactivation are common in CuAAC, the structure of Methyl 4-azidopyridine-2-carboxylate can introduce specific challenges:

  • Copper Chelation: The pyridine nitrogen in your reagent can act as a ligand, coordinating to the copper(I) catalyst. This can form a catalytically inactive or less active copper complex, effectively sequestering the catalyst from the reaction cycle.[2][3] The proximity of the ester group might also contribute to this chelation effect.

  • Inhibition of Catalyst: Excessive concentrations of pyridine-containing compounds have been shown to inhibit copper-catalyzed reactions.[2] It is crucial to maintain an optimal ligand-to-copper ratio if you are using an external ligand.

Q2: I am observing an unexpected loss of my starting material and the formation of a byproduct with a reduced molecular weight. What could be happening?

A2: This could be due to the hydrolysis of the methyl ester group on your Methyl 4-azidopyridine-2-carboxylate.

  • Hydrolysis under Non-optimal pH: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.[4][5][6] Standard CuAAC reactions are typically run at a neutral pH, but local pH changes or improper buffer preparation can lead to this side reaction.

  • Impact on Downstream Applications: The resulting carboxylic acid will have different solubility and reactivity profiles, which could complicate purification and subsequent conjugation steps.

Q3: I am using an alcohol-based solvent for my CuAAC reaction and noticing a new, unexpected product. What is this side reaction?

A3: You are likely observing transesterification of the methyl ester.

  • Solvent Participation: In the presence of an alcohol solvent (e.g., methanol, ethanol) and a catalyst (acid or base), the methyl group of the ester can be exchanged with the alkyl group of the solvent alcohol.[7][8][9] While Cu(I) is not a classic transesterification catalyst, the reaction conditions, including the presence of bases or acidic species, can promote this side reaction.

Q4: Could the pyridine ring itself be undergoing a side reaction?

A4: While less common under standard, well-controlled CuAAC conditions, there are a few possibilities to consider:

  • N-Oxide Formation: If your reaction conditions allow for the oxidation of the Cu(I) catalyst to Cu(II), these oxidative conditions could potentially lead to the formation of a pyridine N-oxide.[10][11] Pyridine N-oxides have distinct reactivity and may not be desired in your final product.

  • Decarboxylation: Copper-catalyzed decarboxylation of pyridine-2-carboxylic acid derivatives has been reported, although this typically requires harsher conditions than standard click chemistry.[12][13][14] However, it remains a potential, albeit less likely, side reaction.

Q5: I am using a phosphine-based ligand (e.g., THPTA) and see the formation of an amine byproduct. What is the cause?

A5: This is likely due to the Staudinger reaction.

  • Azide Reduction: Azides can react with phosphines in a process called the Staudinger ligation or reduction to form an amine and a phosphine oxide.[15][16][17] This reaction is generally chemoselective and can compete with the desired click reaction, consuming your azide starting material.[18]

Troubleshooting Guides

Troubleshooting Sluggish or Failed CuAAC Reactions
Symptom Potential Cause Troubleshooting Strategy
Low to no product formationCopper Chelation/Inhibition: The pyridine nitrogen of your reagent is interfering with the catalyst.1. Optimize Ligand-to-Copper Ratio: If using an external ligand, perform a titration to find the optimal ratio that maximizes the reaction rate without catalyst inhibition. 2. Consider a Stronger Chelating Ligand: Use a ligand with a higher affinity for copper(I) than your pyridine-containing reagent, such as bathocuproine disulfonate (BCS). 3. Increase Catalyst Loading: A modest increase in the copper catalyst and reducing agent concentration may overcome the inhibitory effect.
Multiple unexpected spots on TLC/LC-MSCatalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II).1. Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen. 2. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to regenerate Cu(I). 3. Work under Inert Atmosphere: Perform the reaction under an argon or nitrogen atmosphere.
Troubleshooting Unexpected Product Formation
Symptom Potential Cause Troubleshooting Strategy
Product with lower molecular weight than expectedEster Hydrolysis: The methyl ester is being cleaved to a carboxylic acid.1. Verify and Buffer pH: Ensure the reaction is performed at a neutral pH (6.5-7.5). Use a reliable buffer system. 2. Avoid Strongly Acidic or Basic Conditions: Check all reagents for residual acids or bases from previous steps.
Product with a different ester groupTransesterification: The methyl ester is reacting with the alcohol solvent.1. Change Solvent: Switch to a non-alcoholic solvent system such as THF, DMSO, or a mixture with water. 2. Use a Non-nucleophilic Alcohol: If an alcohol is necessary, consider using a more sterically hindered alcohol like tert-butanol.
Formation of an amine byproductStaudinger Reaction: The azide is reacting with a phosphine ligand.1. Use a Non-Phosphine Ligand: Switch to a nitrogen-based ligand like TBTA or a pyridine-based ligand.[19] 2. Minimize Phosphine Ligand Concentration: If a phosphine ligand is necessary, use the lowest effective concentration.
Product with an additional oxygen atom on the pyridine ringPyridine N-Oxide Formation: Oxidation of the pyridine nitrogen.1. Strictly Anaerobic Conditions: Ensure the complete exclusion of oxygen from the reaction. 2. Use Fresh Reducing Agent: Maintain a sufficient concentration of the reducing agent throughout the reaction to keep the copper in the +1 oxidation state.

Experimental Workflows & Diagrams

Workflow for Optimizing CuAAC Reactions with Methyl 4-azidopyridine-2-carboxylate

workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_troubleshoot Troubleshooting cluster_end Completion start Start reagents Prepare fresh solutions of: - Methyl 4-azidopyridine-2-carboxylate - Alkyne - CuSO4 - Sodium Ascorbate - Ligand (e.g., TBTA) start->reagents degas Degas all solvents and reaction buffer reagents->degas setup Combine reagents under inert atmosphere (Ar or N2) degas->setup monitor Monitor reaction progress by TLC or LC-MS setup->monitor no_rxn No or low conversion? monitor->no_rxn side_products Side products observed? monitor->side_products workup Work-up and purify product monitor->workup Reaction complete optimize_ligand Optimize ligand:copper ratio no_rxn->optimize_ligand Yes change_ligand Switch to a non-phosphine ligand side_products->change_ligand Amine byproduct check_ph Verify and buffer pH side_products->check_ph Unexpected MW change_solvent Use non-alcoholic solvent side_products->change_solvent Unexpected ester optimize_ligand->setup change_ligand->setup check_ph->setup change_solvent->setup end End workup->end

Caption: A stepwise workflow for optimizing CuAAC reactions and troubleshooting common issues.

Potential Side Reaction Pathways

side_reactions cluster_main Desired Reaction cluster_side Potential Side Reactions main_reagent Methyl 4-azidopyridine-2-carboxylate click_product 1,2,3-Triazole Product main_reagent->click_product + Alkyne + Cu(I) hydrolysis Hydrolysis (4-azidopyridine-2-carboxylic acid) main_reagent->hydrolysis + H2O (non-neutral pH) transesterification Transesterification (e.g., Ethyl ester) main_reagent->transesterification + ROH (alcohol solvent) stoddinger Staudinger Reaction (Amine formation) main_reagent->stoddinger + Phosphine ligand n_oxide N-Oxidation (Pyridine N-oxide) main_reagent->n_oxide + Oxidizing conditions

Caption: Overview of potential side reactions involving Methyl 4-azidopyridine-2-carboxylate.

References

  • Inhibition of Hydrogen Evolution without Debilitating Electrochemical CO2 Reduction via the Local Suppression of Proton Concentration and Blocking of Step-edges by Pyridine Functionalization on Cu Electrocatalysts. Catalysis Science & Technology. [Link]

  • Copper(II) nitrate pyridine complex catalysed click reaction. ResearchGate. [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Gone with the Wind—Adducts of Volatile Pyridine Derivatives and Copper(II) Acetylacetonate. MDPI. [Link]

  • Chemoselective Staudinger Reactivity of Bis(azido)phosphines Supported with a π-Donating Imidazolin-2-iminato Ligand. ACS Publications. [Link]

  • Cu(OAc)2/pyridine effectively promoted decarboxylation of alkynyl... ResearchGate. [Link]

  • Triazole formation of phosphinyl alkynes with azides through transient protection of phosphine by copper. Chemical Communications. [Link]

  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Publishing. [Link]

  • Staudinger reaction. Wikipedia. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. [Link]

  • Investigating the redox behavior of pyridine based copper (II) and copper(I) complexes which structurally mimic the binding site of Cu, Zn superoxide dismutase (SOD1). ACS Publications. [Link]

  • Transesterification. UCLA Chemistry and Biochemistry. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • US4185027A - Hydrolysis of methyl esters.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Transesterification. Wikipedia. [Link]

  • Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. Catalysis Science & Technology. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis. Thieme. [Link]

  • Copper(II) complexes containing pyridine-based and phenolate- based systems: Synthesis, characterization, DFT study, biomimetic catalytic activity of catechol oxidase and phenoxazinone synthase. ResearchGate. [Link]

  • Click Chemistry. Sharpless Lab, The Scripps Research Institute. [Link]

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. [Link]

  • Transesterification. Master Organic Chemistry. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Organic Reactions: Esterification & Transesterification. Student Academic Success. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Pyridine N-oxide derivatives. Organic Chemistry Portal. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]

  • Reaction of pyridine N‐oxide derivatives with alkenes. 27 i, alkene... ResearchGate. [Link]

  • Reactivity of Pyridine-N-Oxide. YouTube. [Link]

  • Copper(II) carboxylates with 4-aminopyridine: neutral mononuclear structures, isomerism of aceto compounds and a novel tetranuclear structure. New Journal of Chemistry. [Link]

  • Base pair selectivity in the binding of copper (II) tetrakis (4-N-methylpyridyl)porphine to polynucleotides under closely packed conditions. PubMed. [Link]

  • Copper(II) carboxylates with 4-aminopyridine: Neutral mononuclear structures, isomerism of aceto compounds and a novel tetranuclear structure. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COPPER(II) CARBOXYLATE WITH PALM-BASED OLEIC ACID BY ELECTROCHEMICAL TECHNIQUE. Malaysian Journal of Analytical Sciences. [Link]

Sources

Technical Support Center: Purification of Methyl 4-azidopyridine-2-carboxylate Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Methyl 4-azidopyridine-2-carboxylate and its downstream conjugates (typically 1,2,3-triazoles formed via Click Chemistry).

This molecule presents a unique "Triad of Challenge" for chromatographers:

  • The Pyridine Ring: A basic nitrogen that causes peak tailing on silica columns.[1]

  • The Azide Group: Thermally unstable and light-sensitive, requiring gentle handling.

  • The Methyl Ester: Susceptible to hydrolysis in high-pH buffers, leading to yield loss.

This guide is structured to navigate these chemical hazards while maximizing recovery and purity.

Module 1: Pre-Purification & Sample Preparation

Q: My crude reaction mixture is green/blue. Can I inject this directly?

A: Absolutely not. If you used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), that color indicates residual Copper(II). Injecting copper salts will strip the bonded phase of your HPLC column and contaminate your Mass Spec source.

Protocol: Copper Remediation Before HPLC, you must chelate the metal.

  • EDTA Wash: Dissolve crude in EtOAc/DCM and wash 2x with 0.1M EDTA (pH 7.0). The aqueous layer will turn blue.[2][3]

  • Solid Phase Scavenging: If the product is water-soluble, stir with QuadraPure™ TU or silica-supported thiol scavengers for 30 mins, then filter.

Q: Is this molecule explosive?

A: Treat with caution. While aryl azides are more stable than alkyl azides, the ratio of Carbon to Nitrogen (


) is the safety metric.
  • Rule of Thumb: If

    
    , the molecule is potentially explosive.
    
  • Status: Methyl 4-azidopyridine-2-carboxylate (

    
    ) has a ratio of approx 2.25. It is high energy .
    
  • Action:

    • Do not concentrate to absolute dryness if >100 mg.

    • Keep HPLC column oven < 40°C.

    • Use amber vials to prevent photodecomposition to the nitrene.

Module 2: Method Development (The "How")

Q: Which column stationary phase should I use?

A: C18 is standard, but "End-Capping" is non-negotiable. The pyridine nitrogen (pKa ~3-4 due to electron-withdrawing ester/azide groups) can protonate and interact with free silanols (


) on the silica support, causing severe tailing.
Column TypeRecommendationReason
Standard C18 ⚠️ RiskyOlder silica types have high silanol activity.
BDS C18 (Base Deactivated) ✅ RecommendedEnd-capped to cover silanols.
Polar-Embedded C18 ⭐ BestShields silanols and improves peak shape for basic heterocycles.
Q: Mobile Phase: TFA or Formic Acid?

A: It depends on your detection method.

  • Scenario A: UV Detection Only

    • Use: 0.1% Trifluoroacetic Acid (TFA).[4][5][6]

    • Why: TFA is a strong ion-pairing agent.[5] It forms a neutral pair with the protonated pyridine nitrogen [

      
      ], masking the charge and preventing silanol interaction. This yields the sharpest peaks.
      
  • Scenario B: Mass Spectrometry (LC-MS)

    • Use: 0.1% Formic Acid.[5][7]

    • Why: TFA suppresses ionization in MS (signal killing). Formic acid is weaker but safer for MS. If tailing persists, add 10-20mM Ammonium Formate to increase ionic strength.

Q: What is the recommended gradient?

A: Standard Gradient for Hydrophobic Conjugates.

  • Solvent A: Water + 0.1% Modifier (TFA/Formic)[5]

  • Solvent B: Acetonitrile + 0.1% Modifier[6]

  • Flow: 1.0 mL/min (analytical)

  • Gradient: 5% B to 95% B over 20 mins.

    • Note: The unreacted azide is relatively polar (elutes early). The conjugate (triazole + ligand) usually elutes later.

Module 3: Troubleshooting & Logic Flows

Visual Workflow: Purification Logic

The following diagram outlines the critical decision path from reaction to pure product.

PurificationWorkflow Start Crude Reaction Mix (CuAAC Product) CheckColor Is solution Blue/Green? Start->CheckColor Chelate Perform EDTA Wash or Thiol Scavenging CheckColor->Chelate Yes (Copper present) Filter Filter particulates (0.2 µm PTFE) CheckColor->Filter No Chelate->Filter HPLC_Inj Inject on HPLC (C18 Column) Filter->HPLC_Inj Decision_Peak Peak Shape Check HPLC_Inj->Decision_Peak Good Collect Fractions Lyophilize < 35°C Decision_Peak->Good Symmetric Tailing Severe Tailing Observed Decision_Peak->Tailing Asymmetric (>1.5) Fix_TFA Switch Modifier to 0.1% TFA (Ion Pairing) Tailing->Fix_TFA Fix_pH Check pH < 3.0 (Protonate Silanols) Fix_TFA->Fix_pH Fix_pH->HPLC_Inj Re-inject

Caption: Figure 1. Decision logic for the purification of copper-catalyzed click conjugates.

Specific Troubleshooting Scenarios
Issue 1: "Ghost Peaks" or Baseline Noise

Symptom: You see small, broad peaks appearing during the run that weren't there in the crude LC-MS. Cause: On-column degradation.

  • Hydrolysis: If your run time is long and pH is > 7, the methyl ester is hydrolyzing to the carboxylic acid (Mass - 14).

    • Fix: Ensure Mobile Phase pH is acidic (2.0 - 4.0).

  • Thermolysis: The column oven is too hot (>45°C), causing the azide to release

    
     and form a reactive nitrene, which attacks the solvent.
    
    • Fix: Set oven to 25°C or Ambient.

Issue 2: Low Recovery after Lyophilization

Symptom: HPLC showed pure product, but the weighed mass is low. Cause: Volatility or Sublimation.

  • While the conjugate is likely heavy, the starting material (Methyl 4-azidopyridine-2-carboxylate) is small (MW ~178). High vacuum for extended periods can sublime the starting material if you are trying to recover it.

  • Fix: Stop lyophilization immediately once dry. Do not leave overnight if recovering the azide starting material.

Issue 3: Peak Splitting (Doublet)

Symptom: The main peak looks like a split doublet. Cause: Regioisomers.

  • If you performed a standard thermal Huisgen cycloaddition (no catalyst), you have a mix of 1,4- and 1,5-triazole isomers.

  • Fix: These are difficult to separate on standard C18.

    • Try: Phenyl-Hexyl column (utilizes pi-pi stacking differences between isomers).

    • Try: Isocratic hold at the elution percentage (e.g., if it elutes at 40% B, run isocratic 38% B for 20 mins).

Summary of Critical Parameters
ParameterSpecificationReason
Max Temperature 40°CPrevent azide decomposition (

loss).
Mobile Phase pH 2.0 - 4.0Prevent ester hydrolysis; suppress silanol activity.
Detection (

)
254 nm / 280 nmPyridine absorption. Avoid <210 nm (solvent noise).
Sample Solvent DMSO or 50% MeCNEnsure solubility; avoid pure water (precipitation).

References

  • Evaluation of Azide Stability: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188–5240.

  • Pyridine Tailing & Silanol Interactions: "HPLC Troubleshooting Guide: Peak Tailing." Sigma-Aldrich / Merck Technical Library.

  • Copper Removal Protocols: "Work-up of Copper-Catalyzed Click Reactions." Click Chemistry Tools Protocol.

  • TFA vs Formic Acid in LC-MS: "Mobile Phase Additives for LC-MS." Waters Corporation Knowledge Base.

Sources

Technical Support Center: Efficient Removal of Copper Catalysts from Methyl 4-azidopyridine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual copper catalysts from reactions involving Methyl 4-azidopyridine-2-carboxylate. The presence of residual copper can interfere with downstream applications, impacting biological assays and potentially posing toxicological concerns.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the synthesis of highly pure compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering explanations and actionable solutions.

Problem 1: A persistent blue or green tint remains in the isolated product, even after initial purification.
  • Possible Cause 1: Incomplete Removal of Copper. The initial purification method may not have been sufficient to remove all the copper catalyst.

    • Solution:

      • Repeat the Purification: Perform additional aqueous washes with a chelating agent or pass the product through a fresh plug of silica gel.[4]

      • Combine Methods: A multi-step approach, such as an EDTA wash followed by filtration through a silica plug, is often more effective.[4]

  • Possible Cause 2: The Product Itself is Chelating Copper. The pyridine nitrogen and potentially the azide group in Methyl 4-azidopyridine-2-carboxylate can coordinate with copper ions, making removal more challenging.[5]

    • Solution:

      • Use a Stronger Chelating Agent: Switch to a more potent chelating agent like ethylenediaminetetraacetic acid (EDTA) for aqueous washes.[5]

      • Employ a Scavenger Resin: Utilize a solid-supported scavenger resin with a high affinity for copper. These resins can be stirred with the reaction mixture and then simply filtered off.[4]

Problem 2: Low product yield after aqueous workup.
  • Possible Cause: Product Partitioning into the Aqueous Phase. Methyl 4-azidopyridine-2-carboxylate may have some water solubility, leading to product loss during extractions.

    • Solution:

      • Brine Wash: After washing with a chelating agent, perform a final wash with a saturated sodium chloride solution (brine) to decrease the solubility of the organic product in the aqueous phase.[4]

      • Minimize Aqueous Washes: If product loss is significant, consider alternative methods that do not involve extensive aqueous extraction, such as using scavenger resins or column chromatography.[4]

Problem 3: Formation of a stable emulsion during liquid-liquid extraction.
  • Possible Cause: Presence of Surfactant-like Impurities or High Concentration of Salts.

    • Solution:

      • Addition of Brine: Adding a saturated solution of sodium chloride can help to break the emulsion.

      • Filtration through Celite: Passing the entire mixture through a pad of Celite can sometimes break the emulsion and separate the layers.

      • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Problem 4: Column chromatography fails to separate the product from the copper catalyst.
  • Possible Cause: Similar Polarity of the Product and Copper Species. The copper complex and your product may have similar affinities for the stationary phase.

    • Solution:

      • Pre-treat with a Chelating Agent: Perform an aqueous wash with a chelating agent to remove the majority of the copper before attempting column chromatography.[4]

      • Change the Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina.[4]

      • Utilize a Scavenger Resin: Remove the copper using a scavenger resin prior to chromatographic purification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from organic reactions?

The most prevalent and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves extracting the organic layer with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[4][6] These agents form water-soluble complexes with copper, which are then removed in the aqueous phase.[4]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel or alumina, which can adsorb the copper catalyst.[4]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.[4][5][7]

  • Chromatography: Standard column chromatography can be effective for both purification and copper removal.[4]

Q2: Which chelating agent is best for removing copper?

EDTA is widely regarded as a highly effective chelating agent for copper due to the formation of a very stable copper-EDTA complex.[8][9] For optimal chelation with EDTA, the pH of the aqueous solution is often adjusted to around 8.[5] However, the stability of Methyl 4-azidopyridine-2-carboxylate at this pH should be considered, as the ester functionality could be susceptible to hydrolysis under basic conditions. Other options include citric acid, which is effective at lower pH levels, and various commercially available proprietary chelating agents.[8]

Q3: How can I determine the level of residual copper in my final product?

Several analytical techniques can be used to quantify residual copper levels:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for trace metal analysis.[2][10]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust method for quantifying elemental impurities.[2]

  • Atomic Absorption Spectrometry (AAS): A well-established technique for determining the concentration of specific metal elements.[11]

  • High-Performance Liquid Chromatography (HPLC): Specialized HPLC methods have been developed for the quantification of copper.[10][12]

Q4: Are there copper-free alternatives for the synthesis of triazoles from azides and alkynes?

Yes, copper-free "click" chemistry, which utilizes strained cyclooctynes, is an alternative that eliminates the need for a copper catalyst and the subsequent removal steps.[5] However, the synthesis of the required strained alkynes can be more complex and expensive.

Copper Removal Method Selection

The choice of copper removal method depends on several factors, including the scale of the reaction, the desired level of purity, and the properties of the product.

G start Reaction Complete is_product_water_soluble Is the product water-soluble? start->is_product_water_soluble aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA) is_product_water_soluble->aqueous_wash No scavenger_resin Use Scavenger Resin is_product_water_soluble->scavenger_resin Yes check_purity Check for Residual Copper (e.g., visual, TLC, ICP-MS) aqueous_wash->check_purity scavenger_resin->check_purity chromatography Column Chromatography chromatography->check_purity is_pure Is the product pure? check_purity->is_pure combine_methods Combine Methods (e.g., Wash then Chromatography) is_pure->combine_methods No end Pure Product is_pure->end Yes combine_methods->chromatography

Caption: Decision workflow for selecting a copper removal method.

Comparison of Common Copper Removal Methods

MethodTypical Residual CopperPotential Product LossAdvantagesDisadvantages
Aqueous Wash (EDTA) < 50 ppm5 - 20%Inexpensive, simple for many products.Can be slow; may require pH adjustment which could affect product stability.[5]
Silica Gel Chromatography < 50 ppm10 - 30%Can remove other impurities simultaneously.[13]Can be time-consuming and lead to significant product loss on the column.[5]
Specialized Scavenger Resins < 10 ppm< 5%Highly efficient; simple filtration workup.[5]More expensive than other methods.[5]

Detailed Experimental Protocols

Protocol 1: Copper Removal using an EDTA Wash
  • Preparation of EDTA Solution: Prepare a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water. Adjust the pH to 8 with sodium hydroxide or sodium bicarbonate.[4][5]

  • Extraction: Transfer the reaction mixture to a separatory funnel and add an equal volume of the 0.5 M EDTA solution.

  • Mixing: Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[4]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[4][5]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[4]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the copper-free product.[4]

Protocol 2: Copper Removal using a Scavenger Resin
  • Resin Selection: Choose a suitable copper scavenger resin (e.g., those with thiourea or iminodiacetic acid functionalities).

  • Addition of Resin: To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).[4][7]

  • Stirring: Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin.[4][7]

  • Monitoring: Monitor the removal of copper by observing the disappearance of color from the solution or by a more sensitive analytical method if required.

  • Filtration: Once the copper has been removed, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and washes, and then concentrate the solvent to obtain the purified product.

References

  • Technical Support Center: Removal of Residual Copper Catalyst
  • Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions. Benchchem.
  • Best Chelating Agents for Effective Copper Removal in Various Applic
  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. (2012, September 4).
  • How can I remove copper from a click reaction mixture using EDTA? ECHEMI.
  • Best method for removing Cu(I) from Org compounds : r/Chempros. (2024, May 14). Reddit.
  • How can I remove copper from a click reaction mixture using EDTA? (2014, March 2).
  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31).
  • Top chelating agents to effectively bind copper in various applic
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
  • Procedure Residual Copper Soluble Analysis -Assay Method -Acid. (2013, August 3). 911Metallurgist.
  • Metal Scavengers. Sigma-Aldrich.
  • Workup for Removing Copper Salts. Department of Chemistry : University of Rochester.
  • Copper chel
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
  • Copper- Determin
  • Protocol for Azide-Alkyne Click Chemistry. (2022, January 18). BroadPharm.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
  • General Concepts of the Chemistry of Chel
  • Apeiron's Metal Scavenging Solutions.
  • Process for removing copper (I) compounds from a reaction mixture, and application of the process.
  • Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. (2022, March 1). PeerJ.
  • Development of copper based drugs, radiopharmaceuticals and medical m
  • Process for removal of copper from solutions of chelating agent and copper.
  • A Sensitive Method for the Measurement of Copper at Trace Levels Using an HPLC-Based Assay. PubMed.
  • Tracking Changes in Organic-Copper Speciation during Wastewater Tre
  • Co-precipitation of mixed Cu,Zn,Al hydroxycarbonate precursors for Cu/ZnO/Al2O3 catalysts investigated by titr
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Precipitation of Copper from Dilute Solutions Using Particul
  • Copper Precipitation Methods. (2017, March 26). 911Metallurgist.
  • Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. (2008, January 24).
  • Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. PMC.
  • Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. (2022, September 28). Semantic Scholar.
  • Copper catalysis in organic synthesis. Beilstein Journals.
  • The Impact of Copper Ions on the Activity of Antibiotic Drugs. (2023, June 30). PubMed.
  • The Impact of Copper Ions on the Activity of Antibiotic Drugs. (2023, June 30). MDPI.
  • Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges. PMC.
  • Development of copper based drugs, radiopharmaceuticals and medical m
  • Synthesis, characterization and computational studies of copper(ii)
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journals.

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Technical Support Center: Navigating Reactions with Methyl 4-azidopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-azidopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for reactions involving this versatile but sterically challenging building block. Our goal is to equip you with the expertise to anticipate and overcome common experimental hurdles, ensuring the success of your synthetic endeavors.

Introduction: Understanding the Reactivity Profile

Methyl 4-azidopyridine-2-carboxylate is a valuable reagent in medicinal chemistry and materials science, primarily due to the presence of two key functional groups: the azide at the 4-position and the methyl ester at the 2-position. The azide group is a versatile handle for introducing nitrogen-containing moieties, most notably through 1,3-dipolar cycloaddition reactions ("click chemistry") and Staudinger reactions.[1][2] The pyridine ring itself can participate in various transformations.

However, the substitution pattern of this molecule presents a unique set of challenges. The methyl carboxylate group at the 2-position exerts significant steric hindrance, which can impede the approach of reactants to the adjacent pyridine nitrogen and the azide group at the 4-position. This guide will address these challenges head-on, providing you with practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of Methyl 4-azidopyridine-2-carboxylate?

The primary reactions of this compound can be categorized based on the reactive site:

  • Reactions of the Azide Group:

    • 1,3-Dipolar Cycloaddition: The azide readily participates in [3+2] cycloaddition reactions with alkynes to form stable triazole rings.[3] This is a cornerstone of "click chemistry" and can be performed under copper-catalyzed (CuAAC) or strain-promoted (SPAAC) conditions.[1]

    • Staudinger Reaction: Reaction with phosphines, such as triphenylphosphine, leads to the formation of an iminophosphorane, which can be further reacted to form amines or other nitrogen-containing compounds.[2]

    • Nitrene Formation: Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo various reactions like C-H insertion or ring expansion.[1][2]

  • Reactions involving the Pyridine Ring:

    • Nucleophilic Aromatic Substitution (SNAr): While the azide is a leaving group, the pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen.[4][5] However, the bulky ester group at the 2-position can hinder attack at this position.

    • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives like amides through standard procedures.[6]

Q2: How does the methyl carboxylate group at the 2-position affect the reactivity of the azide group at the 4-position?

The methyl carboxylate group at the 2-position primarily introduces steric hindrance . This can manifest in several ways:

  • Slower Reaction Rates: The bulky ester group can physically block the approach of reactants to the azide group, leading to slower reaction kinetics compared to unhindered 4-azidopyridine.

  • Harsher Reaction Conditions: To overcome the steric barrier, reactions may require higher temperatures, longer reaction times, or more reactive reagents, which can sometimes lead to side reactions.

  • Influence on Regioselectivity: In reactions where multiple isomers can be formed, such as some cycloadditions, the steric bulk of the ester may influence the regiochemical outcome.

Q3: Can I perform a nucleophilic aromatic substitution on the pyridine ring?

Yes, but with considerations. Pyridine rings with leaving groups at the 2- and 4-positions are susceptible to nucleophilic attack.[4] In this case, the azide group can act as a leaving group. However, the reactivity will be influenced by:

  • Nucleophile Strength: Stronger nucleophiles will be more effective.

  • Steric Hindrance: The ester group at the 2-position will sterically hinder the approach of nucleophiles to the 2-position. Attack at the 4-position is more likely.

  • Azide as a Leaving Group: While azides can be displaced, they are not as good of a leaving group as halides, for instance.

Troubleshooting Guide

Problem 1: Low yield in a 1,3-dipolar cycloaddition reaction (Click Chemistry).

Possible Causes:

  • Steric Hindrance: The primary culprit is often the steric bulk of the methyl ester group hindering the approach of the alkyne.

  • Insufficient Catalyst Activity (for CuAAC): The catalyst may be poisoned or not efficient enough to overcome the steric barrier.

  • Low Reactivity of the Alkyne (for SPAAC): The strain in the cyclooctyne may not be sufficient to drive the reaction to completion with a sterically hindered azide.

  • Decomposition of the Azide: Prolonged reaction times at elevated temperatures can lead to the decomposition of the azide.[2]

Solutions:

Solution Explanation
Optimize Catalyst System (CuAAC) Use a more active copper(I) source and a ligand that can accelerate the reaction. Ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the copper(I) and improve efficiency.
Use a More Reactive Cyclooctyne (SPAAC) If using SPAAC, consider switching to a more reactive cyclooctyne. For example, bicyclo[6.1.0]nonyne (BCN) is generally more reactive than dibenzocyclooctyne (DBCO).[1]
Increase Reactant Concentration Higher concentrations can favor the desired bimolecular reaction over unimolecular decomposition pathways.
Microwave Irradiation Microwave heating can often accelerate reactions and improve yields by providing localized, efficient heating, potentially reducing overall reaction time and decomposition.
Solvent Choice Ensure your reactants are fully solvated. A solvent screen (e.g., DMSO, DMF, acetonitrile) may be beneficial.[1]
Troubleshooting Workflow for Low Cycloaddition Yield

start Low Cycloaddition Yield check_sterics Is steric hindrance a likely issue? start->check_sterics optimize_catalyst Optimize Cu(I) source and ligand (CuAAC) check_sterics->optimize_catalyst Yes (CuAAC) reactive_alkyne Use a more reactive cyclooctyne (SPAAC) check_sterics->reactive_alkyne Yes (SPAAC) increase_conc Increase reactant concentrations optimize_catalyst->increase_conc reactive_alkyne->increase_conc microwave Consider microwave irradiation increase_conc->microwave solvent_screen Perform a solvent screen microwave->solvent_screen success Improved Yield solvent_screen->success

Caption: Troubleshooting flowchart for low cycloaddition yields.

Problem 2: Difficulty in reducing the azide to an amine.

Possible Causes:

  • Incomplete Reaction: The reducing agent may not be able to access the azide group due to steric hindrance.

  • Catalyst Poisoning (for catalytic hydrogenation): The pyridine nitrogen can sometimes coordinate to and poison the metal catalyst (e.g., Pd/C).

  • Side Reactions: Over-reduction of the pyridine ring or reaction with the ester group can occur under harsh conditions.

Solutions:

Solution Explanation
Staudinger Reduction This is a mild and often effective two-step method. First, react the azide with triphenylphosphine to form an iminophosphorane, followed by hydrolysis to the amine. This method is less prone to over-reduction.[2]
Transfer Hydrogenation Use a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst. This can sometimes be milder and more effective than using hydrogen gas.
Choice of Metal Hydride While powerful reducing agents like LiAlH4 can work, they may also reduce the ester. A milder reducing agent might be necessary if ester preservation is desired.
Acidic Conditions for Hydrogenation Performing catalytic hydrogenation in an acidic solvent (e.g., methanol with a small amount of HCl) can protonate the pyridine nitrogen, preventing it from poisoning the catalyst.
Decision Pathway for Azide Reduction

start Reduce 4-azido group to amine ester_preservation Is ester preservation critical? start->ester_preservation staudinger Use Staudinger Reduction (PPh3, then H2O) ester_preservation->staudinger Yes catalytic_hydro Consider Catalytic Hydrogenation ester_preservation->catalytic_hydro No success 4-amino product staudinger->success transfer_hydro Try Transfer Hydrogenation catalytic_hydro->transfer_hydro If poisoning occurs catalytic_hydro->success transfer_hydro->success

Caption: Selecting a suitable azide reduction method.

Experimental Protocols

Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the reaction of Methyl 4-azidopyridine-2-carboxylate with a dibenzocyclooctyne (DBCO) derivative.[1]

Materials:

  • Methyl 4-azidopyridine-2-carboxylate

  • DBCO-functionalized reaction partner (e.g., DBCO-amine)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMSO)

Procedure:

  • In a clean, dry vial, dissolve Methyl 4-azidopyridine-2-carboxylate (1.0 equivalent) in the chosen solvent to a final concentration of 10-20 mM.

  • Add the DBCO-functionalized reaction partner (1.0 - 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Due to potential steric hindrance, the reaction may be slower than typical SPAAC reactions.

  • Monitor the reaction progress by a suitable analytical technique, such as LC-MS or TLC.

  • If the reaction is sluggish after 24 hours, gentle heating (e.g., 40-50 °C) can be applied, but monitor for potential decomposition of the azide.

  • Once the reaction is complete, the solvent can be removed in vacuo, and the product purified by an appropriate method (e.g., column chromatography or preparative HPLC).

Protocol 2: Staudinger Reduction to Synthesize Methyl 4-aminopyridine-2-carboxylate

This protocol is adapted from general procedures for the Staudinger reaction.[2]

Materials:

  • Methyl 4-azidopyridine-2-carboxylate

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Water

Procedure:

Step 1: Formation of the Iminophosphorane

  • Dissolve Methyl 4-azidopyridine-2-carboxylate (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction can be monitored by the cessation of nitrogen gas evolution (bubbling) and by TLC (disappearance of the azide). The reaction is typically complete within 2-4 hours.

Step 2: Hydrolysis to the Amine

  • Once the formation of the iminophosphorane is complete, add water (5-10 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-8 hours, or until the hydrolysis is complete (monitored by LC-MS or TLC).

  • After cooling to room temperature, remove the THF in vacuo.

  • The crude product can be purified by extraction and subsequent column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). 4-Azidopyridine | 39910-67-3.
  • Banks, R. E., & Williamson, G. E. (1965). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some of their reactions. Journal of the Chemical Society (Resumed), 815.
  • Kopack, T., et al. (2020). The Hexacoordinate Si Complex SiCl4(4-Azidopyridine)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene. Molecules, 25(21), 5032.
  • Campbell, A. D., et al. (1969). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068.
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • S. M. Shein, et al. (1979). Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5-cyanochloropyridines. Chemistry of Heterocyclic Compounds, 15(7), 789-792.
  • ChemicalBook. (n.d.). 4-azidopyridine synthesis.
  • Reddit. (2021). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters?
  • Canadian Science Publishing. (n.d.). THE ACTION OF PYRIDINE ON THE DINITRATE ESTERS OF 1,4;3,6-DIANHYDROHEXITOLS.
  • National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • (n.d.). Nucleophilic substitution reactions in pyridine.
  • National Institutes of Health. (n.d.). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.
  • BLD Pharm. (n.d.). Methyl 4-azidopyridine-2-carboxylate.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • National Institutes of Health. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • ResearchGate. (n.d.). [4+ 2] Cycloaddition reactions of 4-sulfur-substituted 2-pyridones with electron-deficient dienophiles.
  • (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
  • PubMed Central. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes.
  • Zhishang Chemical. (n.d.). Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7.
  • ResearchGate. (n.d.). Inter- and Intramolecular [4+2]-Cycloaddition Reactions with 4,4-Disubstituted N-Silyl-1,4-dihydropyridines as Precursors for N-Protonated 2-Azabutadiene Intermediates.
  • National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring.
  • ResearchGate. (n.d.). Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno [1,2-b] pyridine carboxylate derivatives.
  • BenchChem. (n.d.). dealing with steric hindrance in 5-(azidomethyl)-2-methylpyrimidine ligations.
  • National Institutes of Health. (n.d.). Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement.

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Validation & Comparative

Mass Spectrometry Validation of Protein Modification by Methyl 4-azidopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for validating protein modifications using Methyl 4-azidopyridine-2-carboxylate (M4APC) . It is designed for researchers requiring rigorous mass spectrometry (MS) characterization of photoaffinity labeling (PAL) or bio-orthogonal "click" reactions.

Executive Summary

Methyl 4-azidopyridine-2-carboxylate (M4APC) is a bifunctional heteroaryl probe used primarily in photoaffinity labeling (PAL) and chemoproteomics . Unlike simple phenyl azides, the pyridine core of M4APC offers enhanced water solubility and a distinct protonation handle (


 modulation), making it a superior choice for targeting polar binding pockets.

However, validating M4APC modifications by Mass Spectrometry (MS) is notoriously complex due to photochemical ring expansion and in-source fragmentation . This guide compares M4APC against industry-standard alternatives (Diazirines, Benzophenones) and provides a self-validating MS workflow to distinguish true biological crosslinks from gas-phase artifacts.

Mechanism of Action & MS Implications[1][2]

To interpret MS spectra correctly, one must understand the two distinct pathways M4APC undergoes upon activation.

Pathway A: Photochemical Activation (UV ~254–300 nm)

Upon UV irradiation, the azide moiety (


) eliminates nitrogen (

) to form a reactive singlet nitrene .
  • MS Consequence: The mass of the covalent modification is [M - 28.01 Da] relative to the intact probe.

  • Complication: Aryl nitrenes frequently undergo ring expansion to form a dehydroazepine intermediate (a seven-membered ring ketenimine). This long-lived electrophile preferentially reacts with nucleophiles (Lys, Ser, Asp) rather than strictly inserting into C-H bonds.

Pathway B: Bio-orthogonal "Click" Chemistry

The azide can react with alkynes via CuAAC or SPAAC.

  • MS Consequence: The mass shift is additive [Probe + Alkyne] .

  • Complication: Unreacted probe remaining in the sample will lose

    
     inside the MS ion source, creating "ghost" peaks that mimic photolabeled products.
    

M4APC_Mechanism M4APC Methyl 4-azidopyridine-2-carboxylate (Precursor) Nitrene Singlet Nitrene (Highly Reactive) M4APC->Nitrene UV (254-300nm) -N2 (28 Da) Azepine Dehydroazepine (Electrophile) Nitrene->Azepine Ring Expansion (Major Pathway) Insertion C-H Insertion (Non-specific Crosslink) Nitrene->Insertion Direct Insertion (Minor Pathway) Nu_Attack Nucleophilic Attack (Lys/Ser/Asp Modification) Azepine->Nu_Attack Reacts with Nucleophiles

Figure 1: The photochemical fate of M4APC. Note that ring expansion (Azepine formation) is the dominant pathway for aryl azides, leading to nucleophile-biased labeling rather than pure C-H insertion.

Comparative Analysis: M4APC vs. Alternatives

When selecting a photo-probe, M4APC occupies a specific niche between the promiscuity of diazirines and the specificity of benzophenones.

FeatureM4APC (Aryl Azide) Trifluoromethyl Diazirine Benzophenone
Reactive Intermediate Nitrene / DehydroazepineCarbene (Singlet)Diradical (Triplet)
Activation Wavelength 254–300 nm (UV-B/C)~350–365 nm (UV-A)350–365 nm (UV-A)
Crosslinking Specificity Nucleophile Bias: Prefers Lys, Ser, Asp due to ring expansion.Unbiased: True C-H insertion (best for mapping hydrophobic pockets).Met/C-H Bias: Highly specific but bulky; reversible excitation.
Size / Steric Bulk Low (Compact)MediumHigh (Bulky)
MS Signature Loss of

(-28 Da)
upon activation.
Loss of

(-28 Da); Carbene inserts water (+18 Da) if quenched.
No mass loss; Additive mass shift.
Primary Disadvantage UV damage to protein (254 nm); Lower crosslinking yield than diazirines.Synthesis complexity; Acid sensitivity.Steric hindrance can disrupt binding; long irradiation times required.

Verdict: Use M4APC when the binding site is solvent-exposed or rich in nucleophiles, or when the probe must remain small and hydrophilic (pyridine ring). Use Diazirines for deep hydrophobic pockets.

MS Validation Workflow

To validate M4APC modification, you must differentiate between the intact probe, the photolyzed crosslink, and in-source fragmentation.

Phase 1: Sample Preparation (The "Dark" Control)
  • Control A (Dark): Probe + Protein, No UV. (Tests for non-specific binding/background).

  • Control B (Irradiated): Probe + Protein + UV.[1] (Experimental).

  • Control C (Competition): Probe + Protein + Excess Ligand + UV. (Validates specific binding).

Phase 2: LC-MS/MS Configuration
  • Instrument: High-resolution Orbitrap or Q-TOF (Resolution > 60,000 required to resolve isotopic envelopes).

  • Fragmentation: HCD (Higher-energy C-trap Dissociation) is preferred. Aryl azides fragment predictably in HCD.

  • In-Source Decay (ISD): Minimize source temperature (< 250°C) to prevent premature

    
     loss of unreacted probe, which complicates "Dark" control analysis.
    
Phase 3: Data Analysis & Search Parameters

When setting up your database search (e.g., MaxQuant, Proteome Discoverer, Byonic), you must define two variable modifications to capture the chemistry correctly.

1. The "Active" Crosslink (Photolysis)

This represents the probe covalently bound to the protein after losing nitrogen.

  • Formula:

    
     (assuming methyl ester remains intact).
    
  • Mass Shift: Calculate:

    
    .
    
    • Note: Subtract

      
       because the probe replaces a hydrogen atom on the protein.
      
  • Residues: Lys, Ser, Asp, Glu, Tyr (due to nucleophile bias).

2. The "Intact" Non-Covalent Adduct (Artifact)

Sometimes the probe binds non-covalently but survives the ionization source.

  • Mass Shift:

    
    .
    
  • Diagnostic: If you see this mass in MS1, check for a neutral loss of 28 Da in the MS2 spectra.

MS2 Diagnostic Ions

The pyridine ring provides a distinct fragmentation signature. Look for the pyridinium ion or ring-cleavage ions in the low mass range (m/z 78–120 region) to confirm the presence of the label on a specific peptide.

MS_Workflow Sample Digested Peptide Mixture (Labeled + Unlabeled) LC LC Separation (C18 Column) Sample->LC MS1 MS1 Survey Scan (High Res) LC->MS1 Selection Precursor Selection MS1->Selection HCD HCD Fragmentation Selection->HCD MS2 MS2 Spectrum HCD->MS2 Search Database Search (Variable Mod: Probe - N2) MS2->Search Validation Validation Criteria: 1. Mass Error < 5ppm 2. Diagnostic Pyridine Ions 3. Retention Time Shift Search->Validation

Figure 2: LC-MS/MS workflow for identifying M4APC-labeled peptides. High-resolution MS1 and specific variable modification settings are critical.

Experimental Protocol: Self-Validating System

This protocol ensures that the observed modification is a result of specific photolabeling and not random chemistry.

Materials
  • M4APC Probe: 10 mM stock in DMSO.

  • Protein Target: 10 µM in PBS (pH 7.4). Avoid Tris or primary amine buffers if using the ester for conjugation first.

  • UV Source: Handheld UV lamp (254 nm or 302 nm) or Stratalinker.

Step-by-Step Methodology
  • Probe Conjugation (Optional Pre-step):

    • If M4APC is a building block, first react the methyl ester with your ligand of interest (e.g., via hydrazine or amine) to create the full affinity probe. If using M4APC directly to label surface nucleophiles, proceed to step 2.

  • Equilibration:

    • Incubate Protein (10 µM) with Probe (10–100 µM) for 30 mins in the dark.

    • Self-Validation Check: Run a "Competition" sample with 100x excess of the native (unlabeled) ligand.

  • Photo-Crosslinking:

    • Irradiate samples on ice for 5–10 minutes at 254 nm.

    • Caution: Do not overheat. Heat causes non-specific thermal azide decomposition.

  • Quenching & Digestion:

    • Quench with 50 mM DTT (reduces remaining azides/disulfides).

    • Perform standard Trypsin/Lys-C digestion (FASP or S-Trap protocol recommended to remove excess unreacted probe).

  • MS Analysis:

    • Inject 1 µg of digested peptide.

    • Filter: Exclude peptides found in the "Competition" control.

    • Verify: Manually inspect the MS2 spectra of potential hits. The fragmentation series (b- and y-ions) must show a mass shift starting exactly at the modified residue.

References

  • Flechner, A. & Schnapp, G. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Royal Society of Chemistry.

  • TCI Chemicals. (2024). Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling.

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. NIH/PubMed Central.

  • Soundararajan, S. et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.

  • Kotzyba-Hibert, F. et al. (1995). Recent advances in photoaffinity labeling. (Contextual grounding for Aryl Azide vs Benzophenone mechanisms).

Sources

A Head-to-Head Comparison of Azide Linkers for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biological inquiry. Attaching probes, drugs, or other functional molecules to a protein of interest allows for the elucidation of its function, tracking its localization, and the creation of novel therapeutics. Among the most powerful tools in the bioconjugation toolkit are azide linkers, prized for their stability and bioorthogonality—the ability to react selectively within a complex biological system without interfering with native processes.[1][2]

This guide provides an in-depth comparison of the primary azide-based ligation chemistries. We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal strategy for your specific research needs.

The Fundamental Chemistry of Azide-Based Protein Labeling

The azide group (–N₃) is a small, abiotic functional group that is virtually absent from biological systems.[1][2] This makes it an ideal "handle" for specific chemical reactions. Once an azide linker is attached to a protein, it can be selectively targeted by a complementary reaction partner. The three predominant reactions used in this context are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The prototypical "click chemistry" reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted triazole ring.[1][2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free variant of click chemistry that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[][5] The release of ring strain provides the energy to drive the reaction forward without the need for a catalyst.

  • Staudinger Ligation: A reaction between an azide and a specifically engineered triarylphosphine. The reaction proceeds through an aza-ylide intermediate, which rearranges to form a stable amide bond.[][7]

The choice between these methods is not trivial and has profound implications for reaction efficiency, biocompatibility, and experimental design.

azide_ligation_mechanisms Core Azide Ligation Chemistries cluster_0 CuAAC cluster_1 SPAAC cluster_2 Staudinger Ligation Azide1 Protein-N₃ Product1 Protein-Triazole-R Azide1->Product1 Alkyne1 R-C≡CH Alkyne1->Product1 Catalyst1 Cu(I) Catalyst (+ Ligand) Catalyst1->Product1 Azide2 Protein-N₃ Product2 Protein-Triazole-R Azide2->Product2 Alkyne2 Strained Alkyne (e.g., DBCO) Alkyne2->Product2 Azide3 Protein-N₃ Product3 Protein-Amide-R Azide3->Product3 Phosphine Engineered Phosphine Phosphine->Product3

Caption: Core azide ligation chemistries for protein labeling.

Head-to-Head Comparison: Performance Metrics

The selection of an azide ligation strategy hinges on a trade-off between reaction speed, biocompatibility, and the nature of the reactants.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Staudinger Ligation
Catalyst Copper(I) required[2]None (Catalyst-free)[8]None (Stoichiometric reagent)[]
Biocompatibility Lower, due to copper cytotoxicity, but can be mitigated with ligands.[9][10][11]High; ideal for live cells and in vivo systems.[5][8]High; metal-free and bio-orthogonal.[]
Reaction Kinetics Very fast (10² - 10³ M⁻¹s⁻¹).[8] Often complete in minutes.[9][12]Fast, but generally slower than CuAAC (10⁻³ - 1 M⁻¹s⁻¹).[8] Dependent on cyclooctyne structure.Slower kinetics have historically hindered its broad application.[13] The traceless variant has a second-order rate constant of ~7.7 x 10⁻³ M⁻¹s⁻¹.[14][15]
Reactants Small terminal alkyne and azide.[2]Bulky, strained cyclooctyne (e.g., DBCO, BCN) and azide.[]Engineered phosphine and azide.[7]
Final Linkage Stable Triazole Ring[8]Stable Triazole Ring[5]Stable Amide Bond[7]
Primary Use Case Labeling of purified proteins, fixed cells, proteomics.[13]Live-cell imaging, in vivo labeling, surface modification.[5][16]Niche applications in peptide synthesis and modification.

Scientist's Note: The cytotoxicity of CuAAC is a major consideration. While essential for the reaction, free copper ions can generate reactive oxygen species (ROS), causing cellular damage.[17] Modern protocols mitigate this by using copper-chelating ligands like THPTA or BTTAA, which stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the biological sample.[9][11][17] For sensitive applications, especially within live cells, SPAAC remains the superior choice due to its catalyst-free nature.[5][10]

The Influence of Linker Structure

Beyond the reactive ends, the structure of the linker itself plays a critical role in the properties of the final protein conjugate.

  • PEG Linkers: Polyethylene glycol (PEG) spacers are frequently incorporated into azide linkers.[18] These flexible, hydrophilic chains enhance the water solubility of the conjugate, reduce aggregation, and can mask immunogenic epitopes, which increases in vivo stability and circulation time.[18][19][20]

  • Cleavable Linkers: For applications like affinity purification or drug delivery, it is often necessary to release the conjugated molecule from the protein. Cleavable linkers are designed with labile bonds that can be broken under specific conditions.[21]

    • Disulfide Bonds: Cleaved by reducing agents like DTT or TCEP, mimicking the reducing environment inside a cell.[21]

    • Acid-Labile Linkers: Hydrazone or acetal-based linkers are stable at neutral pH but hydrolyze in the acidic environment of endosomes or lysosomes (pH 4.5-6.0).[22][][24][25]

    • Photocleavable Linkers: Contain moieties that break upon irradiation with UV light at a specific wavelength, offering precise temporal control over release.[21]

  • Alkyl vs. Aromatic Spacers: Simple alkyl chains provide flexibility, while aromatic structures can add rigidity. The choice impacts the distance and orientation between the protein and the attached molecule.

Experimental Design and Protocols

The success of any labeling experiment relies on a robust, well-validated protocol. Here, we provide foundational protocols for the two most common azide labeling techniques, explaining the causality behind each step.

linker_selection_workflow Decision Workflow: Choosing an Azide Ligation Chemistry start Start: Protein Labeling Goal q1 Is the experiment performed in live cells or in vivo? start->q1 spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) q1->spaac Yes q2 Is maximum reaction speed critical for purified components? q1->q2 No (e.g., purified protein, fixed cells) cuaac Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) q2->cuaac Yes staudinger Consider Traceless Staudinger Ligation q2->staudinger No note_cuaac Ensure use of protective ligands (e.g., THPTA, BTTAA) to minimize protein damage. cuaac->note_cuaac note_staudinger Best for specific applications requiring an amide bond linkage without any residual atoms. staudinger->note_staudinger

Caption: Decision workflow for selecting the appropriate azide chemistry.

Protocol 1: CuAAC Labeling of a Purified Protein

Objective: To conjugate an alkyne-containing fluorescent dye to a purified, azide-modified protein.

Materials:

  • Azide-modified protein in a non-amine-containing buffer (e.g., PBS, HEPES).

  • Alkyne-fluorophore (10 mM stock in DMSO).

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water).[26]

  • THPTA ligand (100 mM stock in water).[26]

  • Sodium Ascorbate (300 mM stock in water, freshly prepared).[26]

  • 1.5 mL microfuge tubes.

Methodology:

  • Reaction Setup: In a microfuge tube, combine the following in order:

    • 50 µL of azide-modified protein (e.g., at 1 mg/mL).

    • 1 µL of Alkyne-fluorophore stock (final concentration ~200 µM). Vortex briefly.

    • Scientist's Note: A molar excess of the labeling reagent is used to drive the reaction to completion. The optimal ratio should be determined empirically.

  • Catalyst Preparation: In a separate tube, pre-complex the copper by mixing 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Let it stand for 2 minutes.[26]

    • Scientist's Note: Pre-complexing the copper with the THPTA ligand is crucial. THPTA stabilizes the catalytically active Cu(I) state and prevents copper-mediated protein precipitation or degradation.[27]

  • Add Catalyst: Add 2 µL of the pre-complexed Cu/THPTA solution to the protein mixture. Vortex briefly.

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate to initiate the reaction.[26] Vortex briefly.

    • Scientist's Note: Sodium ascorbate is the reducing agent that converts the Cu(II) from the stock solution to the active Cu(I) catalyst in situ.[17] It must be prepared fresh as it is prone to oxidation.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[26]

  • Purification (Self-Validation): Remove excess, unreacted fluorophore and catalyst components using a desalting column (e.g., Zeba™ Spin Desalting Columns) suitable for the protein's molecular weight.

  • Validation: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: SPAAC Labeling of Cell-Surface Proteins on Live Cells

Objective: To label a cell-surface protein, metabolically incorporating an azide-modified sugar, with a DBCO-functionalized fluorescent dye.

Materials:

  • Mammalian cells cultured on glass-bottom dishes suitable for microscopy.[28]

  • Azide-modified sugar (e.g., Ac₄ManNAz) for metabolic labeling.

  • DBCO-fluorophore (1 mM stock in DMSO).

  • Complete cell culture medium.

  • PBS (Phosphate-Buffered Saline).

Methodology:

  • Metabolic Labeling (Probe Incorporation): Culture cells for 24-72 hours in medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz). This allows cellular machinery to incorporate the azide handle into surface glycans.[28]

    • Control (Self-Validation): A parallel culture of cells grown without the azido-sugar should be maintained. This will serve as a negative control to assess non-specific binding of the DBCO-fluorophore.

  • Cell Preparation: Gently wash the cells twice with pre-warmed, serum-free medium or PBS to remove unincorporated azido-sugars.

  • Labeling Reaction: Dilute the DBCO-fluorophore stock to a final concentration of 10-50 µM in pre-warmed culture medium. Add this labeling medium to the cells.

    • Scientist's Note: The optimal concentration and incubation time can vary between cell types and target proteins. A titration experiment is recommended to maximize signal-to-noise.[29]

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.[30] The reaction is spontaneous and requires no catalyst.

  • Wash and Image (Validation): Gently wash the cells three times with fresh, pre-warmed medium to remove unreacted DBCO-fluorophore. The cells are now ready for live-cell fluorescence microscopy.

    • Scientist's Note: Compare the fluorescence signal from the azide-labeled cells to the negative control cells. A successful experiment will show bright, specific labeling on the azide-treated cells with minimal background on the control cells.[31]

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Low/No Labeling in CuAAC Catalyst Inactivation: The Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[27]Ensure all aqueous buffers are degassed. Use a sufficient amount of fresh sodium ascorbate.[27]
Inhibitory Buffer Components: Buffers containing chelating agents like Tris can sequester the copper catalyst.[27]Use non-coordinating buffers such as PBS, HEPES, or MOPS.[27]
High Background in SPAAC Non-specific Binding: The bulky, hydrophobic DBCO reagent can non-specifically associate with cell membranes or proteins.Optimize (reduce) the DBCO-fluorophore concentration and/or incubation time.[29] Include additional washing steps.
Thiol-yne Side Reaction: Strained alkynes can sometimes react with free cysteine residues on proteins.[13]This is an inherent reactivity, but typically much slower than the reaction with azides. Reducing concentration and time can minimize it.
Protein Precipitation Copper-Mediated Aggregation: Insufficient ligand can lead to free copper causing protein aggregation.Ensure the correct ratio of ligand to copper is used (typically 2:1 to 5:1 ligand:copper).[17]

Conclusion

The choice of an azide linker and corresponding ligation chemistry is a critical decision in experimental design. CuAAC offers unparalleled speed and efficiency for applications involving purified biomolecules or fixed samples, provided that copper toxicity is carefully managed with appropriate ligands.[8][13] For the delicate environment of live cells and whole organisms, the catalyst-free nature of SPAAC makes it the gold standard, despite its slightly slower kinetics.[5] Staudinger ligation , while less common, provides a metal-free route to a native amide bond. By understanding the chemical principles, performance metrics, and protocol intricacies detailed in this guide, researchers can confidently select and implement the optimal azide linking strategy to advance their scientific goals.

References

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]

  • Preado, O., et al. (2008). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Journal of the American Chemical Society. Available from: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

  • Griffin, B. A., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society. Available from: [Link]

  • Berkeley Lab News Center. (2011). Click Chemistry With Copper - A Biocompatible Version. Available from: [Link]

  • Raines, R. T., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. ACS Publications. Available from: [Link]

  • Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. Available from: [Link]

  • Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Available from: [Link]

  • Northeastern University College of Engineering. (2025). Revolutionizing Live-Cell Research With InCu-Click. Available from: [Link]

  • Yang, M., et al. (2016). Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli. Nature Communications. Available from: [Link]

  • ResearchGate. Comparison of live-cell and fixed-cell CuAAC labeling protocols. Available from: [Link]

  • ResearchGate. (2025). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Available from: [Link]

  • Skrzypczak, M., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available from: [Link]

  • Sun, Y., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. Available from: [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Available from: [Link]

  • Zhao, S., et al. (2025). Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. eScholarship. Available from: [Link]

  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available from: [Link]

  • Lang, K., et al. (2017). Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments. Available from: [Link]

  • Weiss, L. E., et al. (2017). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. PMC. Available from: [Link]

  • RSC Publishing. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Available from: [Link]

  • Lu, J., et al. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available from: [Link]

  • mediaTUM. Design of cleavable linkers and applications in chemical proteomics. Available from: [Link]

  • Anabuki, T., et al. (2016). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Taylor & Francis. Available from: [Link]

  • Alvarez-Castelao, B., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. PMC. Available from: [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Wagner, J. A., et al. (2021). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available from: [Link]

Sources

Methyl 4-azidopyridine-2-carboxylate versus Alkyl Azides in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 4-azidopyridine-2-carboxylate (an electron-deficient aryl azide) and standard Alkyl Azides (aliphatic azides) for bioconjugation.

Content Type: Technical Comparison Guide Target Audience: Chemical Biologists, Medicinal Chemists, and Protein Engineers.

Executive Summary: The Electronic Divergence

In the landscape of bioorthogonal chemistry, the choice between Methyl 4-azidopyridine-2-carboxylate (M4AP) and standard Alkyl Azides is not merely structural—it is a decision between kinetic acceleration and stability .

  • Alkyl Azides are the "Generalists." They are electronically rich (nucleophilic), highly stable, and serve as the gold standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and standard Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ).

  • Methyl 4-azidopyridine-2-carboxylate is the "Specialist." It is an electron-deficient heteroaryl azide. Its lowered LUMO energy enables Inverse-Electron-Demand SPAAC (IED-SPAAC) , specifically accelerating reactions with electron-rich cyclooctynes (like BCN) by 10–20 fold compared to alkyl azides.

Strategic Recommendation: Use Alkyl Azides for routine tagging and CuAAC. Use M4AP when reaction speed is critical, copper toxicity must be avoided (SPAAC), or when designing orthogonal dual-labeling systems.

Mechanistic Principles

Alkyl Azides: Normal Electron Demand

Standard alkyl azides (R-N₃) function primarily as dipoles with high-lying HOMOs.

  • CuAAC: The copper(I) catalyst lowers the activation barrier, allowing rapid reaction with terminal alkynes.

  • SPAAC: With strained alkynes (e.g., DBCO, DIBAC), the reaction proceeds via Normal Electron Demand , where the Azide HOMO donates to the Alkyne LUMO. This reaction is robust but kinetically limited (

    
    ).
    
Methyl 4-azidopyridine-2-carboxylate: Inverse Electron Demand

M4AP features an azide attached to an electron-poor pyridine ring, further deactivated by the carboxylate ester at position 2. This dramatically lowers the energy of the Azide LUMO.

  • IED-SPAAC: When paired with aliphatic, electron-rich cyclooctynes (like BCN), the dominant interaction flips: the Alkyne HOMO donates to the Azide LUMO .

  • Result: A significant reduction in the HOMO-LUMO gap, leading to rate constants

    
     without catalysts.
    
Mechanistic Diagram

The following diagram illustrates the divergent reaction pathways and the orthogonality principle.

Reaction_Mechanism_Comparison cluster_0 Alkyl Azide (Standard) cluster_1 Methyl 4-azidopyridine-2-carboxylate (M4AP) AlkylAzide Alkyl Azide (Electron Rich) CuAAC CuAAC (Terminal Alkyne + Cu) AlkylAzide->CuAAC Fast (Catalytic) SPAAC_Norm SPAAC (Normal Demand) (DBCO/DIBAC) AlkylAzide->SPAAC_Norm Slow (k ~0.3) Product_Triazole Stable Triazole Conjugate CuAAC->Product_Triazole SPAAC_Norm->Product_Triazole M4AP M4AP (Electron Poor) IED_SPAAC IED-SPAAC (BCN - Electron Rich) M4AP->IED_SPAAC Ultra-Fast (k >2.0) Photo Photo-Crosslinking (UV 300-350nm) M4AP->Photo Nitrene Formation IED_SPAAC->Product_Triazole Product_Insertion C-H Insertion Adduct Photo->Product_Insertion

Caption: Mechanistic divergence showing Alkyl Azides favoring CuAAC/Normal SPAAC, while M4AP exploits Inverse Electron Demand (IED-SPAAC) for acceleration or Photochemistry for crosslinking.

Comparative Performance Analysis

The following table summarizes the key performance metrics derived from kinetic studies of electron-deficient aryl azides (Dommerholt et al., 2014) versus standard alkyl azides.

FeatureAlkyl Azide (Standard)Methyl 4-azidopyridine-2-carboxylate (M4AP)
Primary Mechanism Normal Electron Demand (HOMO_Az -> LUMO_Alk)Inverse Electron Demand (HOMO_Alk -> LUMO_Az)
Best Partner DBCO, DIBAC (Electron-poor alkynes)BCN, TCO (Electron-rich alkynes)
SPAAC Rate (

)


(with BCN)
CuAAC Reactivity Excellent (Gold Standard)Moderate to Poor (Slower, potential byproducts)
Stability High (Shelf-stable, bio-inert)Moderate (Light sensitive, potential reduction)
Photo-activity None (UV stable)High (Forms reactive nitrenes upon UV exp.)
Cellular Permeability Variable (Depends on R-group)Good (Lipophilic aromatic scaffold)
Orthogonality Can be orthogonal to Tetrazine/TCOCan be orthogonal to Alkyl Azide/DBCO

Experimental Protocols

Protocol A: Accelerated Labeling with M4AP (Metal-Free)

Objective: Rapid labeling of a protein utilizing the IED-SPAAC mechanism. Reagents: Protein-BCN conjugate, M4AP-Fluorophore.

  • Preparation: Dissolve M4AP-Fluorophore in DMSO to 10 mM stock. Keep protected from light (amber tubes).

  • Reaction: Dilute Protein-BCN to 20 µM in PBS (pH 7.4).

  • Addition: Add M4AP reagent (2–5 equivalents, ~40–100 µM).

    • Note: Unlike alkyl azides which often require 10–50 equiv. for reasonable speeds, M4AP's high rate constant allows near-stoichiometric labeling.

  • Incubation: Incubate at 25°C for 30–60 minutes .

    • Comparison: Alkyl azide + BCN would require 4–12 hours for completion under these conditions.

  • Quenching: (Optional) Add excess BCN-OH or remove small molecules via spin desalting column (7K MWCO).

Protocol B: Orthogonal Dual-Labeling

Objective: Label two distinct targets in the same mixture using the reactivity difference between Alkyl and Aryl azides.

System Design:

  • Target 1: Modified with Alkyl Azide .

  • Target 2: Modified with M4AP .

  • Probe A: DIBAC-Dye1 (Reacts preferentially with Alkyl Azide via Normal Demand).

  • Probe B: BCN-Dye2 (Reacts preferentially with M4AP via Inverse Demand).

Workflow Diagram:

Orthogonal_Workflow Mixture Mixture: Target1-AlkylAzide + Target2-M4AP Step1 Step 1: Add DIBAC-Dye1 (Strain-Promoted / Normal Demand) Mixture->Step1 Intermediate Target1 Labeled Target2 Unreacted Step1->Intermediate Selectivity: DIBAC prefers Alkyl Azide Step2 Step 2: Add BCN-Dye2 (IED-SPAAC / Inverse Demand) Intermediate->Step2 Final Dual Labeled System: Target1-Dye1 + Target2-Dye2 Step2->Final Selectivity: BCN prefers M4AP

Caption: Sequential dual-labeling strategy exploiting the kinetic selectivity of DIBAC for Alkyl Azides and BCN for M4AP.

Critical Considerations & Troubleshooting

Stability and Handling[2]
  • Light Sensitivity: M4AP is an aryl azide. Upon exposure to UV light (<350 nm), it releases

    
     to form a reactive nitrene.
    
    • Risk: Non-specific insertion into nearby proteins if exposed to ambient UV.

    • Mitigation: Perform all M4AP conjugation steps in low light or amber vessels.

  • Reduction: Aryl azides are more susceptible to reduction by thiols (e.g., high concentrations of DTT or Glutathione) than alkyl azides. Avoid reducing buffers during the conjugation step.

When to Choose Which?
  • Choose Alkyl Azides if:

    • You are using CuAAC (Copper-catalyzed).[1]

    • Your sample will be exposed to bright light/UV.

    • You require maximum chemical stability over long storage periods.

    • You are using DIBAC/DBCO cyclooctynes.

  • Choose M4AP if:

    • You need fast kinetics without copper toxicity (e.g., live-cell surface labeling).

    • You are using BCN or TCO as the partner.[2]

    • You need to perform Photo-affinity Labeling (using the azide as a dual-mode handle: click then crosslink, or crosslink then detect).

References

  • Dommerholt, J., et al. (2014).[2] "Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes."[3][2] Nature Communications, 5, 5378.[2]

    • [Link][2]

    • Key Finding: Establishes the kinetic superiority (10-20x faster) of pyridine-azides with BCN.
  • Agard, N. J., et al. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society, 126(46), 15046–15047.

    • [Link]

    • Key Finding: Found
  • Bickelhaupt, F. M., & van Delft, F. L. (2014).[3][2] "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." Nature Communications.[2]

    • Context: Theoretical basis for HOMO/LUMO inversion in aryl azides.
  • BLD Pharm. (n.d.). "Methyl 4-azidopyridine-2-carboxylate Product Page." Source: Verification of commercial availability and structure.

Sources

Technical Comparison: Copper-Catalyzed (CuAAC) vs. Copper-Free (SPAAC) Click Chemistry for Protein Labeling

[1][2]

Executive Summary

In the landscape of bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ) is rarely a matter of preference—it is a decision dictated by the biological context of your sample.

As application scientists, we often see researchers default to SPAAC to avoid copper toxicity, only to struggle with steric hindrance or high background noise. Conversely, we see CuAAC users fail due to protein precipitation caused by poor ligand choices. This guide dissects the mechanistic and practical differences between these two dominant "click" chemistries to help you engineer the optimal labeling workflow.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Copper-Free)
Primary Driver Cu(I) CatalystRing Strain (e.g., Cyclooctyne)
Kinetics (

)
Fast (

)
Moderate (

)
Biocompatibility Low (ROS generation, requires optimization)High (Bio-inert, live-cell ready)
Steric Footprint Minimal (Terminal Alkyne is small)Significant (Bulky cyclooctyne ring)
Cost LowHigh

Mechanistic Deep Dive

Understanding the mechanism is the first step to troubleshooting failed conjugations.

CuAAC: The Kinetic Powerhouse

The classic CuAAC reaction relies on Copper(I) to lower the activation energy barrier between a terminal alkyne and an azide.

  • The Risk: Cu(I) is unstable in aqueous solution.[1] Without a stabilizing ligand (like THPTA or BTTAA), it disproportionates or oxidizes. Furthermore, free Cu(I) generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, which cleaves DNA and oxidizes histidine/cysteine residues.

  • The Solution: You must use a chelating ligand.[2] THPTA is the standard for lysates; BTTAA is preferred for live cells as it sequesters copper more effectively, reducing cytotoxicity.

SPAAC: The Bio-Orthogonal Elegant Solution

SPAAC utilizes the potential energy stored in the bond angle deformation of a cyclooctyne ring (approx. 18 kcal/mol of strain energy). When an azide approaches, the relief of this ring strain drives the reaction without a catalyst.

  • The Risk: To induce strain, the rings are often fused to benzene rings (e.g., DBCO), making them hydrophobic. This can lead to non-specific hydrophobic binding to albumin or cell membranes.

Mechanistic Visualization

ClickMechanismscluster_CuAACCuAAC (Catalyzed)cluster_SPAACSPAAC (Strain-Promoted)Azide1Azide (-N3)CuICu(I) Catalyst(stabilized by THPTA)Azide1->CuICoordinationAlkyne1Terminal AlkyneAlkyne1->CuICoordinationTriazole11,4-DisubstitutedTriazoleCuI->Triazole1Fast Kinetics(Regiospecific)Azide2Azide (-N3)TSStrained TransitionStateAzide2->TSRing StrainReleaseCycloStrained Alkyne(DBCO/BCN)Cyclo->TSRing StrainReleaseTriazole2RegioisomericTriazolesTS->Triazole2Slower Kinetics(No Catalyst)

Figure 1: Comparative reaction pathways. CuAAC utilizes a copper intermediate for speed and regiospecificity, while SPAAC relies on ring strain relief.

Critical Performance Analysis

Kinetics and Efficiency

In dilute protein solutions (< 1 mg/mL), second-order kinetics dictate that reaction rates drop precipitously.

  • CuAAC: With ligands like BTTAA, the effective rate constant (

    
    ) is exceptionally high. It can push reactions to completion in minutes, even at low concentrations.
    
  • SPAAC: While "fast" for a bio-orthogonal reaction, it is orders of magnitude slower than CuAAC. To compensate, you must often use a high molar excess (10x–50x) of the DBCO reagent, which increases cost and background signal.

Selectivity and Background (The "Thiol-Yne" Issue)

A common misconception is that SPAAC is perfectly orthogonal.

  • Expert Insight: Strained alkynes (especially DBCO) can react with free thiols (cysteine residues) via a thiol-yne addition. This results in non-specific labeling of cysteine-rich proteins (like albumin) if the pH is high (>7.5) or if the DBCO is in large excess.

  • CuAAC: Generally has lower chemical background, provided the copper is removed efficiently downstream.

Data Summary Table
MetricCuAAC (Optimized with BTTAA)SPAAC (DBCO)
Reaction Time 15 – 60 mins2 – 12 hours
Reagent Excess 1.5x – 5x5x – 50x
Cell Viability >90% (if <100µM Cu)>95%
Lysis Compatibility Excellent (SDS, Triton X-100)Good, but avoid thiols
Depth of Labeling High (Small tag penetrates core)Medium (Bulky tag limits access)

Experimental Protocols

Protocol A: High-Efficiency Lysate Labeling (CuAAC)

Best for: Proteomics, Western Blotting, fixed cells.

Reagents:

  • Protein Lysate: 1–2 mg/mL in PBS (Avoid EDTA/EGTA as they strip Copper).

  • CuSO4: 20 mM stock (in water).

  • Ligand (THPTA): 100 mM stock (in water). Note: Premix CuSO4 and THPTA before adding to protein.

  • Reducing Agent (Na-Ascorbate): 100 mM stock. CRITICAL: Must be made fresh daily. Yellow solution = oxidized/useless.

  • Azide/Alkyne Tag: 5 mM DMSO stock.

Workflow:

  • Premix Complex: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA). Incubate 1 min.

  • Add Tag: Add your Azide/Alkyne tag to the lysate (final conc. 20–100 µM).

  • Add Catalyst: Add the Cu-THPTA complex to the lysate (final Cu conc. 1 mM).

  • Initiate: Add Sodium Ascorbate (final conc. 5 mM).

  • Incubate: 30–60 minutes at Room Temp, protected from light.

  • Quench: Add 5 volumes of ice-cold acetone or EDTA (10 mM) to stop the reaction and precipitate protein (removes copper).

Protocol B: Live Cell Surface Labeling (SPAAC)

Best for: Flow cytometry, live-cell microscopy.

Reagents:

  • Cells: Adherent or suspension cells expressing Azide-modified surface proteins.

  • DBCO-Fluorophore: 5 mM stock in DMSO.

  • Wash Buffer: PBS + 1% BSA (blocks hydrophobic binding).

Workflow:

  • Wash: Rinse cells 2x with warm PBS to remove media serum (serum albumin binds DBCO).

  • Label: Add DBCO-Fluorophore in warm media/PBS (Final conc. 10–50 µM).

    • Tip: Do not exceed 50 µM to minimize background.

  • Incubate: 30–60 minutes at 37°C.

  • Wash: Rinse cells 3x with PBS + 1% BSA. The BSA is crucial to "mop up" hydrophobic DBCO stuck to the membrane.

  • Analyze: Proceed immediately to imaging or fixation.

Decision Matrix

Use this logic flow to select the correct chemistry for your application.

DecisionTreeStartStart: What is your sample?LiveCellsLive Cells / OrganismsStart->LiveCellsLysateCell Lysate / Fixed SampleStart->LysateIntracellularTarget Location:Intracellular?LiveCells->IntracellularCuAACCuAAC + THPTA(High Speed, Low Cost)Lysate->CuAACStandard ChoiceSPAACSPAAC (DBCO)(Easiest workflow)Intracellular->SPAACYes (Avoid Cu toxicity)SurfaceIs the targetsterically hindered?Intracellular->SurfaceNo (Surface only)Surface->SPAACNoCuAAC_BTTAACuAAC + BTTAA(Low Cu toxicity)Surface->CuAAC_BTTAAYes (Need small tag)

Figure 2: Method selection workflow based on sample viability and target accessibility.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Angewandte Chemie, 50(35), 8051-8056. [Link]

  • van Geel, R., et al. (2012). Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition. Bioconjugate Chemistry, 23(3), 392–398.[3] [Link]

  • Uttamapinant, C., et al. (2012). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling.[4][5] Angewandte Chemie, 51(24), 5852-5856. [Link]

Assessing the Impact of Methyl 4-azidopyridine-2-carboxylate on Protein Function

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of Methyl 4-azidopyridine-2-carboxylate (M4AP2C) as a chemical probe for interrogating protein function.

A Comparative Technical Guide for Chemical Biology Applications

Executive Summary: The Heteroaryl Azide Advantage

Methyl 4-azidopyridine-2-carboxylate (M4AP2C) is a specialized heteroaryl azide photoaffinity labeling (PAL) reagent. Unlike standard phenyl azides, the incorporation of a pyridine ring alters the electronic properties of the azide group, affecting both its solubility and its photochemical activation pathway.

This guide assesses M4AP2C not merely as a passive tag, but as a reactive probe that impacts protein function through site-specific covalent modification . It is primarily used in two contexts:

  • Fragment-Based Screening: As a standalone fragment to map binding pockets in "SAR by Mass Spectrometry" campaigns.

  • Warhead Derivatization: As a precursor, where the methyl ester is hydrolyzed to couple the photoreactive pyridine moiety to a specific ligand.

Mechanism of Action: The "Ring Expansion" Trap

To accurately assess the impact of M4AP2C on a protein, one must understand that it does not behave exactly like a standard aliphatic azide or a diazirine.

The Photochemical Pathway

Upon UV irradiation (typically 300–310 nm), the azide moiety releases nitrogen to form a singlet nitrene . While nitrenes can perform C-H insertion, heteroaryl nitrenes (like pyridyl nitrenes) predominantly undergo ring expansion to form a reactive ketenimine or dehydroazepine intermediate.

Implication for Protein Function:

  • Nucleophile Targeting: The ring-expanded intermediate is an electrophile that preferentially reacts with nucleophiles (Lysine amines, Cysteine thiols, Asp/Glu carboxylates) rather than inserting randomly into hydrophobic C-H bonds.

  • Longer Lifetime: These intermediates often have longer lifetimes than carbenes (from diazirines), increasing the "blast radius" of the probe—potentially labeling residues slightly distal to the immediate binding site.

Visualization: Photochemical Activation Pathway

Photochemistry Azide Methyl 4-azidopyridine-2-carboxylate (Ground State) UV UV Irradiation (300-310 nm) Azide->UV Nitrene Singlet Nitrene (Highly Unstable) UV->Nitrene -N2 Expansion Ring Expansion (Dehydroazepine/Ketenimine) Nitrene->Expansion Dominant in Aromatic Azides Insertion Direct C-H Insertion (Minor Pathway) Nitrene->Insertion Fast C-H Nucleophile Nucleophilic Attack (Major Pathway: Lys, Cys) Expansion->Nucleophile Slow Electrophilic Trapping

Figure 1: The dominant photochemical pathway for pyridine azides involves ring expansion, leading to preferential labeling of nucleophilic residues over random C-H insertion.

Comparative Performance Analysis

When designing an experiment to assess protein function or binding site mapping, M4AP2C must be compared against standard alternatives: Phenyl Azides , Diazirines , and Benzophenones .

Table 1: Performance Matrix of Photoaffinity Probes
FeatureMethyl 4-azidopyridine-2-carboxylate (M4AP2C)Phenyl Azide (Standard)Diazirine (Trifluoromethyl)Benzophenone
Reactive Intermediate Nitrene

Dehydroazepine
Nitrene

Dehydroazepine
Carbene Diradical (Triplet)
Selectivity Nucleophile-biased (Lys, Cys, Asp)Nucleophile-biasedUnbiased (C-H insertion)Methionine-biased (C-H)
Activation Wavelength ~300–310 nm~254–280 nm~350–365 nm~350–365 nm
Protein Damage Risk Moderate (UV-B range)High (UV-C damages Trp/Tyr)Low (UV-A)Low (UV-A)
Crosslinking Efficiency Moderate (10–30%)Low-Moderate (<10%)High (30–70%)Variable (Reversible)
Steric Bulk Low (Compact)LowLowHigh (Bulky)
Solubility Enhanced (Pyridine N increases polarity)Poor (Hydrophobic)ModeratePoor
Critical Assessment:
  • Choose M4AP2C when: You need a small, polar probe that minimizes steric clash in a tight binding pocket, and you want to avoid the deep UV (254 nm) required for simple phenyl azides which damages proteins.

  • Avoid M4AP2C when: You require unbiased labeling of a purely hydrophobic pocket (use Diazirine ) or if the binding site lacks nucleophiles (Lys/Cys) in the immediate vicinity.

Experimental Protocol: Assessing Protein Interaction

This protocol describes the use of M4AP2C to map the binding site of a protein of interest (POI).

Phase 1: Probe Preparation (Derivatization)

Note: If using M4AP2C as a fragment, proceed directly to Phase 2. If using as a warhead, perform hydrolysis first.

  • Hydrolysis: Dissolve M4AP2C in THF/Water (1:1). Add LiOH (2 eq). Stir at RT for 2h to yield 4-azidopyridine-2-carboxylic acid.

  • Coupling: React the acid with your ligand amine using HATU/DIPEA in DMF to create the functionalized probe.

Phase 2: Equilibrium Binding & Crosslinking

Objective: Establish specific non-covalent binding before initiating covalent capture.

  • Incubation:

    • Mix Protein (

      
      ) with Probe (
      
      
      
      ) in PBS (pH 7.4).
    • Control: Prepare a sample with Protein + Probe + 100x Competitor (excess parent ligand) to prove specificity.

    • Incubate for 30 min at 4°C in the dark (Azides are ambient light stable, but caution is preferred).

  • Irradiation:

    • Transfer samples to a 96-well quartz plate or open microcentrifuge tubes (on ice).

    • Irradiate with a UV lamp at 300–312 nm for 5–10 minutes.

    • Note: Do not use 254 nm (denatures protein) or 365 nm (inefficient for this specific azide).

Phase 3: Analysis (Mass Spectrometry)
  • Digestion: Alkylate (Iodoacetamide), reduce (DTT), and digest with Trypsin/Chymotrypsin.

  • LC-MS/MS: Analyze peptides.

  • Data Search: Set dynamic modification for the probe mass.

    • Calculation: Mass shift = MW(Probe) - MW(Leaving Group, usually

      
      ).
      
    • Specific Shift: For M4AP2C insertion, the mass addition is

      
       Da (Formula 
      
      
      
      ).
Visualization: Experimental Workflow

Workflow Step1 1. Equilibration (Protein + M4AP2C) Step2 2. UV Irradiation (300 nm, 10 min, on Ice) Step1->Step2 Step3 3. Covalent Capture (Formation of Adduct) Step2->Step3 Step4 4. Tryptic Digestion & LC-MS/MS Step3->Step4 Decision Is Labeling Competable? Step4->Decision ResultA Valid Binding Site Identified Decision->ResultA Yes (Signal Lost with Excess Ligand) ResultB Non-Specific Interaction Decision->ResultB No (Signal Persists)

Figure 2: The self-validating workflow requires a competition control to distinguish specific binding site labeling from random collisional labeling.

Troubleshooting & Scientific Integrity

To ensure Trustworthiness (E-E-A-T), be aware of these common artifacts:

  • The "Dark" Reaction: Pyridine azides are generally stable in the dark, but can react with free thiols (Cysteine) over long incubations (>4 hours) even without UV. Validation: Always run a "No UV" control.

  • Dimerization: High concentrations of probe can lead to probe-probe azo-dimerization, reducing effective concentration. Keep probe concentration

    
    .
    
  • Buffer Interference: Avoid buffers containing primary amines (Tris, Glycine) if you suspect the ring-expansion mechanism is dominant, as the buffer may scavenge the reactive intermediate. Use PBS or HEPES.

References

  • Photochemistry of 4-Azidopyridine-1-oxide. Hostetler, K.J., et al. Journal of Organic Chemistry, 2006.[1]

    • Supports the mechanistic claim of triplet nitrene form
  • Meta-C–H Azidation of Pyridines and Application for Diazepines. Nature Communications/PMC, 2025. (Representative URL based on search context)

    • Validates the ring-expansion (diazepine)
  • Selective Covalent Protein Modification by 4-Halopyridines. Journal of the American Chemical Society, 2014.

    • Provides context on the reactivity of pyridine electrophiles with protein nucleophiles.
  • Photoaffinity Labeling in Drug Discovery. Journal of Medicinal Chemistry, 2019.

    • General reference for the comparative performance of PAL probes (Azides vs. Diazirines).

Sources

Comparative Analysis of Cross-Reactivity for Methyl 4-azidopyridine-2-carboxylate in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Non-Specific Interactions

For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) is a powerful technique for covalently capturing ligand-protein interactions, transforming transient binding events into stable covalent bonds amenable to rigorous analysis.[1][2] The choice of the photoreactive probe is a critical determinant of an experiment's success. At the heart of this choice lies the challenge of cross-reactivity—the tendency of a highly reactive probe to label non-target proteins, creating a haystack of false positives that can obscure the true needle of specific interaction.

This guide provides an in-depth comparison of Methyl 4-azidopyridine-2-carboxylate , an aryl azide-based photoaffinity probe, with two other major classes of photoreagents: benzophenones and diazirines. We will dissect the mechanistic basis for their reactivity, provide a detailed experimental framework for evaluating their non-specific binding profiles, and offer field-proven insights to guide your experimental design.

The Photochemistry of Cross-Reactivity: A Tale of Three Probes

The cross-reactivity of a photoaffinity probe is intrinsically linked to the properties of the reactive intermediate generated upon UV photolysis. While all are designed to be highly reactive, their lifetimes, insertion preferences, and side reactions differ significantly, impacting their propensity for non-specific labeling.[3][4]

  • Aryl Azides (e.g., Methyl 4-azidopyridine-2-carboxylate): Upon UV irradiation (typically 260-300 nm), aryl azides form a highly reactive singlet nitrene intermediate. This can undergo rapid intersystem crossing to a more stable triplet nitrene.[5] While effective, nitrenes are relatively long-lived, increasing the probability of diffusion-based, non-specific labeling of abundant or "sticky" proteins.[2][6] Furthermore, they can rearrange into less reactive species, lowering the overall labeling efficiency.[2]

  • Benzophenones: Activated by less damaging, longer-wavelength UV light (350-360 nm), benzophenones form a triplet diradical.[4] This intermediate is notably less reactive than a nitrene or carbene and preferentially abstracts hydrogen atoms, primarily from C-H bonds.[4] Its relative stability and inertness towards water are advantageous, but its lower reactivity can sometimes result in lower labeling yields compared to other photophores.[7]

  • Diazirines: These probes also generate a highly reactive carbene intermediate upon photolysis (~350 nm). Carbenes are exceptionally reactive and short-lived, capable of inserting into a wide variety of chemical bonds (C-H, N-H, O-H) in close proximity to the binding site.[5] Their short lifetime is a key advantage, as it minimizes the chance for the probe to dissociate and label proteins non-specifically. For this reason, diazirines are often considered the "gold standard" for minimizing off-target effects.[8]

The following diagram illustrates the photochemical activation and subsequent reactive intermediates of these three core chemistries.

G cluster_0 Aryl Azide cluster_1 Benzophenone cluster_2 Diazirine a0 Methyl 4-azidopyridine-2-carboxylate a1 Singlet Nitrene (Highly Reactive) a0->a1 UV Light (260-300 nm) a2 Triplet Nitrene (More Stable) a1->a2 Intersystem Crossing a3 Covalent Labeling a2->a3 b0 Benzophenone Probe b1 Triplet Diradical b0->b1 UV Light (350-360 nm) b2 Covalent Labeling b1->b2 H-Abstraction c0 Diazirine Probe c1 Carbene (Highly Reactive, Short-Lived) c0->c1 UV Light (~350 nm) c2 Covalent Labeling c1->c2 Insertion Reaction

Caption: Photochemical activation pathways for common PAL reagents.

A Framework for Comparative Cross-Reactivity Profiling

To objectively compare the performance of Methyl 4-azidopyridine-2-carboxylate, a robust experimental design is essential. The following workflow uses a proteome-wide mass spectrometry approach to identify and quantify all proteins labeled by each probe, providing a global view of their specificity. This system is self-validating through the inclusion of rigorous negative controls.

G cluster_probes Probe Incubation cluster_uv UV Irradiation start Prepare Cell Lysate (e.g., HeLa S3) p1 Probe 1: Methyl 4-azidopyridine- 2-carboxylate (Aryl Azide) start->p1 p2 Probe 2: Benzophenone-alkyne start->p2 p3 Probe 3: Diazirine-alkyne start->p3 p4 Control: No Probe start->p4 uv_plus + UV (30 min) p1->uv_plus uv_minus - UV (Dark Control) p1->uv_minus p2->uv_plus p2->uv_minus p3->uv_plus p3->uv_minus p4->uv_plus analysis_start Downstream Processing click Click Chemistry: Conjugate Biotin-Azide analysis_start->click enrich Enrichment: Streptavidin Beads click->enrich digest On-Bead Digestion: Trypsin enrich->digest ms LC-MS/MS Analysis (Label-Free Quantification) digest->ms data Data Analysis: Identify & Quantify Proteins ms->data

Caption: Experimental workflow for comparative proteomic PAL profiling.

The logic of this design is to isolate true, light-dependent covalent labeling events. By comparing the "+ UV" condition to the "- UV" (dark) and "No Probe" controls, we can confidently identify proteins that are only captured upon photochemical activation of the probe.

  • Dark Control (-UV): Identifies proteins that bind non-covalently to the probe's core structure or react with it without light activation.[2][9]

  • No Probe Control: Identifies proteins that may precipitate or interact with the enrichment matrix as a result of UV exposure alone.[2]

Experimental Protocols

The following protocols provide a detailed methodology for executing the comparative study.

Protocol 1: Photoaffinity Labeling in Cell Lysate
  • Lysate Preparation: Prepare a high-quality cell lysate from a standard cell line (e.g., HeLa S3 or HEK293T) in a suitable buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors). Determine the total protein concentration using a BCA assay.

  • Probe Incubation: Aliquot 1 mg of total protein per experimental condition into 1.5 mL microcentrifuge tubes. Add each photoaffinity probe (Methyl 4-azidopyridine-2-carboxylate, Benzophenone-alkyne, Diazirine-alkyne) to a final concentration of 10 µM. For "No Probe" controls, add an equivalent volume of DMSO.

  • Binding Equilibration: Incubate all samples for 1 hour at 4°C on a rotator to allow the probes to bind to their potential targets.

  • UV Cross-linking: Place the open tubes on ice in a UV cross-linker (e.g., Spectrolinker XL-1500). Irradiate the "+ UV" samples with the appropriate wavelength (254 nm for the aryl azide if a specific 300 nm source is unavailable, and 365 nm for benzophenone and diazirine) for 30 minutes. Keep the "- UV" control samples on ice in the dark for the same duration. The causality here is critical: UV light provides the energy to generate the reactive intermediates; without it, no covalent labeling should occur for a well-behaved probe.[3]

Protocol 2: Biotinylation via Click Chemistry

This step attaches a biotin reporter tag to the alkyne handle of the successfully cross-linked probes, enabling their subsequent enrichment. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction perfect for this task.[10][11]

  • Prepare Click-&-Go® Reagent Cocktail: For each 1 mg protein sample, prepare a fresh cocktail containing:

    • Copper (II) Sulfate (50 mM solution): 2 µL

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM): 20 µL

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO): 10 µL

    • Biotin-Azide (10 mM in DMSO): 5 µL

  • Reaction: Add the cocktail to each sample, vortex briefly, and incubate for 1 hour at room temperature.

Protocol 3: Enrichment and Mass Spectrometry Preparation
  • Protein Precipitation: Precipitate the total protein from the reaction mixture using a chloroform/methanol precipitation method to remove excess reagents. Resuspend the protein pellet in a buffer containing 1% SDS.

  • Streptavidin Enrichment: Add high-capacity streptavidin magnetic beads to each sample and incubate for 2 hours at room temperature to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl, and finally with 50 mM ammonium bicarbonate. These stringent washes are crucial for the trustworthiness of the final dataset, ensuring that only tightly-bound (i.e., biotinylated) proteins remain.[12]

  • On-Bead Digestion: Resuspend the beads in 50 mM ammonium bicarbonate. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight at 37°C with sequencing-grade trypsin.

  • Peptide Recovery: Collect the supernatant containing the digested peptides. The sample is now ready for LC-MS/MS analysis.

Protocol 4: Western Blot Validation

Mass spectrometry data can be validated by orthogonal methods. Select a protein identified as a high-abundance, non-specific binder (e.g., HSP90 or Tubulin) and validate its labeling pattern via Western Blot.

  • Run Samples: Run a small fraction of the lysate post-labeling (before enrichment) on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[13]

  • Probe with Streptavidin-HRP: Instead of a primary antibody, probe the membrane with Streptavidin-HRP to detect all biotinylated proteins. This will show the overall labeling profile for each condition.

  • Probe with Specific Antibody: On a separate blot, probe with a primary antibody against the suspected non-specific binder. A successful labeling event will result in a slight molecular weight shift. More effectively, after enrichment, the presence of the target in the "+UV" lane and its absence in the "-UV" lane confirms light-dependent labeling.

Data Interpretation: Quantifying Cross-Reactivity

After LC-MS/MS analysis and label-free quantification, the data can be summarized to compare the probes. The primary metric for cross-reactivity is the number of proteins significantly enriched in the "+ UV" condition relative to the control conditions.

Table 1: Hypothetical Quantitative Proteomics Results

Probe TypePhotoreactive GroupTotal Proteins Identified (+UV)Proteins Significantly Enriched* (+UV vs. Controls)Relative Cross-Reactivity Score**
Methyl 4-azidopyridine-2-carboxylate Aryl Azide1256312High
Benzophenone-Alkyne Benzophenone1198185Medium
Diazirine-Alkyne Diazirine121598Low

*Significantly enriched is defined as >3-fold intensity change and p-value < 0.05 in the "+UV" sample compared to both "-UV" and "No Probe" controls. **Qualitative score based on the number of non-specific binders identified.

Analysis:

  • Methyl 4-azidopyridine-2-carboxylate (Aryl Azide): Shows the highest number of UV-dependent hits (312), indicating a greater propensity for non-specific labeling. This aligns with the known longer lifetime of the nitrene intermediate.[2]

  • Benzophenone-Alkyne: Exhibits an intermediate level of cross-reactivity (185 hits).

  • Diazirine-Alkyne: Demonstrates the "cleanest" profile with the fewest significantly enriched proteins (98 hits), supporting the hypothesis that the short-lived carbene intermediate minimizes off-target reactions.[6][8]

It is crucial to recognize that different photophores may label distinct subsets of non-specific proteins, a phenomenon dependent on the probe's structure and the proteome's composition.[6][14] Therefore, performing such a profiling experiment is not just a recommendation but a cornerstone of rigorous chemical biology.

Conclusion and Recommendations

The selection of a photoaffinity probe is a multi-faceted decision. Methyl 4-azidopyridine-2-carboxylate , as an aryl azide, offers synthetic accessibility and proven utility. However, this guide demonstrates that it may exhibit higher levels of cross-reactivity compared to alternatives like benzophenones and, particularly, diazirines.

Our recommendations for researchers are as follows:

  • Prioritize Diazirines for Specificity: When minimizing non-specific binding is the highest priority for target identification, diazirine-based probes are the superior choice. Their short-lived, highly reactive carbene intermediates are ideal for capturing proximal interactions with high fidelity.

  • Consider Benzophenones for Balance: Benzophenones offer a good balance of stability, lower cross-reactivity than aryl azides, and activation by less biologically damaging wavelengths of light. They are a robust choice for many applications.

  • Use Aryl Azides with Rigorous Controls: Methyl 4-azidopyridine-2-carboxylate and other aryl azides remain valuable tools. However, their use necessitates the implementation of the stringent control experiments outlined here—including dark controls and competition assays—to confidently distinguish true targets from a larger pool of non-specific binders.

  • Always Validate: Regardless of the probe chosen, key findings should always be validated by an orthogonal method, such as Western blotting or by using a structurally distinct probe to confirm the interaction.

By understanding the fundamental chemistry of these reagents and employing a systematic, self-validating experimental approach, researchers can navigate the complexities of photoaffinity labeling and confidently identify the specific molecular interactions that drive biological processes.

References

  • Tomer, K. B., & Borchers, C. H. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. [Link]

  • Kim, Y. K., et al. (2016). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Chemical Communications. [Link]

  • Dranow, S. M., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • LI-COR Biosciences. (n.d.). Western Blotting Methods. [Link]

  • Robinette, D., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Carolina Digital Repository. [Link]

  • Evotec. (2025, May 22). Photoaffinity Labeling Mass Spectrometry. [Link]

  • Yi, L., et al. (2015). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. RSC Advances. [Link]

  • Hixson, S. S., & Hixson, S. H. (1975). Photoaffinity labeling and photoaffinity crosslinking of enzymes. Archives of Biochemistry and Biophysics. [Link]

  • Lin, Y.-A., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering. [Link]

  • Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]

  • Koniev, O., & Wagner, A. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews. [Link]

  • Lee, J. Y., et al. (2016). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. Journal of the American Chemical Society. [Link]

  • Azure Biosystems. (2018). Western Blotting Guidebook. [Link]

  • Götze, M., et al. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega. [Link]

  • Weisbrod, C. R., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • Lee, J. Y., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of different types of photoaffinity labeling. [Link]

  • ResearchGate. (2025, October 16). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

  • Gomha, S. M., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]

  • Agard, N. J., et al. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. [Link]

  • ResearchGate. (2025, August 7). (PDF) Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. [Link]

  • Lane, J. R., et al. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Journal. [Link]

  • Seneviratne, U., et al. (2021). (PDF) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]

Sources

Safety Operating Guide

Methyl 4-azidopyridine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of Methyl 4-azidopyridine-2-carboxylate . It prioritizes chemical deactivation (quenching) to eliminate explosion hazards prior to waste pickup, complying with rigorous laboratory safety standards.

Part 1: Hazard Profile & Risk Assessment

Before initiating any disposal procedure, you must understand the specific energetic properties of this molecule.

1.1 The "Rule of Six" Analysis A critical metric for organic azide stability is the ratio of carbon atoms to energetic nitrogen atoms.[1][2][3]

  • Formula:

    
    
    
  • Structure: Pyridine core (

    
    ) + Methyl Ester (
    
    
    
    ) + Azide (
    
    
    )
  • Analysis:

    • Carbon Count: 7

    • Azide Nitrogen Count: 3 (The pyridine nitrogen is stable)

    • Ratio: 7 Carbons / 1 Azide Group = 7 .

    • C/N Ratio (Total):

      
      .
      

Verdict: While the "Rule of Six" (C


 6 per azide) suggests relative stability, the (C+O)/N ratio of 2.25  falls below the safety threshold of 3.0. This compound is energetic, potentially shock-sensitive, and thermally unstable.  It must be handled as a high-energy material.

1.2 Critical Incompatibilities

  • Acids: Contact with strong acids (HCl,

    
    ) generates Hydrazoic Acid (
    
    
    
    )
    , which is highly toxic and explosively unstable.
  • Transition Metals: Avoid contact with Copper, Lead, or Brass (including spatulas/fittings). These form metal azides, which are detonators.[2]

  • Halogenated Solvents: Avoid Dichloromethane (DCM) if possible; di- and tri-azidomethane can form under specific forcing conditions, though less common with organic azides than inorganic ones.

Part 2: Disposal Decision Matrix

Choose the appropriate path based on the quantity and state of the material.

DisposalMatrix Start Methyl 4-azidopyridine-2-carboxylate Waste Evaluation Quantity Quantity / State? Start->Quantity SmallScale < 5g (Solid or Solution) Quantity->SmallScale LargeScale > 5g or Unknown Purity Quantity->LargeScale PathA PATH A: Chemical Deactivation (Recommended) SmallScale->PathA Preferred PathB PATH B: Direct Disposal (High Hazard) LargeScale->PathB Consult EHS ProcessA Staudinger Reduction (Convert to Amine) PathA->ProcessA ProcessB Stabilize in Solvent Label as EXPLOSIVE PathB->ProcessB End Standard Organic Waste Stream ProcessA->End ProcessB->End

Figure 1: Decision matrix for determining the safest disposal route based on scale and stability.

Part 3: Path A - Chemical Deactivation (Staudinger Reduction)

This is the preferred method for laboratory-scale disposal. It chemically converts the explosive azide into a stable amine (Methyl 4-aminopyridine-2-carboxylate) using Triphenylphosphine (


).

Mechanism:




Reagents & Equipment
ComponentSpecificationPurpose
Solvent Tetrahydrofuran (THF) or MTBEDissolution (Avoid Halogenated solvents)
Reagent Triphenylphosphine (

)
Reducing agent (1.5 - 2.0 equivalents)
Quench Water (

)
Hydrolysis of iminophosphorane
Vessel Round bottom flaskNO Ground Glass Joints (Use Teflon sleeves or rubber septa)
Stirring Teflon-coated magnetic barNO Metal Spatulas
Step-by-Step Protocol
  • Preparation:

    • Work in a fume hood behind a blast shield.[3]

    • Dissolve the Methyl 4-azidopyridine-2-carboxylate waste in THF (approx. 0.1 M concentration).[2]

  • Addition:

    • Slowly add 1.5 equivalents of Triphenylphosphine (

      
      )  solid to the stirring solution at room temperature.
      
    • Observation: You will observe gas evolution (

      
      ).[4] Do not cap the vessel tightly ; allow gas to vent through a needle or loose septum.
      
  • Reaction:

    • Stir at room temperature for 2–4 hours.

    • Optional: If gas evolution is slow, mild heating (40°C) can be applied, but room temperature is safer for waste processing.

  • Hydrolysis:

    • Add water (approx. 10% v/v relative to solvent) to the reaction mixture.[5]

    • Stir for an additional 1 hour to ensure hydrolysis of the intermediate to the amine.

  • Validation (Trustworthiness):

    • Spot a TLC plate. The UV-active azide spot (usually less polar) should disappear, replaced by the more polar amine spot (Methyl 4-aminopyridine-2-carboxylate).

    • Note: The amine product is toxic (Category 3) but non-explosive .

  • Final Disposal:

    • The resulting mixture contains the aminopyridine derivative and triphenylphosphine oxide.

    • Transfer to a standard "Halogen-Free Organic Waste" container.

    • Label as "Contains Toxic Pyridine Derivatives."

Part 4: Path B - Direct Disposal (External Waste Stream)

If you lack the reagents for deactivation or the quantity is unsafe to manipulate (>5g), follow these strict packaging rules.

  • Never Dry:

    • DO NOT concentrate the solution to dryness on a rotary evaporator.[3] Dry organic azides are most sensitive to shock.

    • Keep the material in solution (THF, Ethyl Acetate, or Toluene).

  • Container Selection:

    • Use a conductive High-Density Polyethylene (HDPE) container.

    • Avoid glass bottles with ground glass stoppers (friction hazard).

  • Labeling:

    • Standard Hazardous Waste Label.

    • Additional Warning: "HIGH ENERGY COMPOUND - ORGANIC AZIDE - DO NOT CONCENTRATE."

    • List contents clearly: "Methyl 4-azidopyridine-2-carboxylate in THF."

  • Storage:

    • Store in a cool, dark place away from light (azides are photo-labile) until pickup.

Part 5: Emergency Procedures

  • Spill (Solid): Do not sweep (friction).[3] Wet with solvent (THF/Water), then absorb with inert material (sand/vermiculite). Use non-sparking plastic tools.

  • Spill (Solution): Absorb with vermiculite.

  • Exposure:

    • Inhalation:[6][7] Move to fresh air.[6]

    • Skin: Wash with soap and water.[6] Pyridine derivatives absorb transdermally; monitor for systemic toxicity (nausea, dizziness).

References

  • GHS Safety Data. Methyl 4-aminopyridine-2-carboxylate Safety Data Sheet. PubChem. [Link]

  • Azide Safety Protocols. Guidelines for the Safe Handling of Azides. University of Pittsburgh EH&S. [Link]

  • Staudinger Reduction. Staudinger Reaction: Mechanism and Procedure. Organic Chemistry Portal. [Link][5]

  • Chemical Stability Rules. Organic Azides: Syntheses and Applications. Bräse, S., et al. Angewandte Chemie International Edition, 2005. [Link]

Sources

×

Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.